molecular formula C5H4Cl2N2O B1312329 3,6-Dichloro-4-methoxypyridazine CAS No. 70952-62-4

3,6-Dichloro-4-methoxypyridazine

Cat. No.: B1312329
CAS No.: 70952-62-4
M. Wt: 179 g/mol
InChI Key: ODKKBTJZLBPUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4-methoxypyridazine is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKKBTJZLBPUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423300
Record name 3,6-dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70952-62-4
Record name 3,6-dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,6-dichloro-4-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, and reactivity, presenting quantitative data in structured tables, and outlining detailed experimental methodologies.

Core Chemical Properties

This compound is a solid, white to off-white compound at room temperature.[1] Its core structure consists of a pyridazine ring substituted with two chlorine atoms and a methoxy group, which impart its characteristic reactivity. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules through regioselective displacement of the chloro substituents.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.006 g/mol
Melting Point 130-131 °C[1]
Boiling Point (Predicted) 314.1 ± 37.0 °C[1]
Density (Predicted) 1.446 ± 0.06 g/cm³[1]
pKa (Predicted) -0.02 ± 0.10[1]
CAS Number 70952-62-4
Appearance White to off-white solid[1]
Storage 2-8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis and Reactivity

The primary reactivity of this compound is characterized by nucleophilic aromatic substitution (SNAr). The two chlorine atoms are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiols. The electron-withdrawing nature of the pyridazine ring facilitates these reactions.[3] The methoxy group can also influence the regioselectivity of these substitutions.

Experimental Protocols

Adapted Synthesis of this compound

This protocol is adapted from the synthesis of 3,6-dichloro-4-methylpyridazine.[2] Researchers should optimize conditions for the methoxy analog.

Materials:

  • 4-Methoxy-1,2-dihydropyridazine-3,6-dione

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Suspend 4-methoxy-1,2-dihydropyridazine-3,6-dione in phosphoryl chloride under a nitrogen atmosphere at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for approximately 4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the mixture and remove excess phosphoryl chloride by distillation under reduced pressure.

  • Slowly add the resulting crude product dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring to neutralize the remaining acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine (typically 1.1 to 2 equivalents) and the base (typically 1.5 to 3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start 4-Methoxy-1,2-dihydropyridazine-3,6-dione Chlorination Reaction with POCl3 Start->Chlorination Chlorination Workup Neutralization & Extraction Chlorination->Workup Quenching Purification Recrystallization / Chromatography Workup->Purification Isolation Product This compound Purification->Product Final Product Nucleophilic_Substitution Reactant This compound Reaction SNAr Reaction (Heat, Base, Solvent) Reactant->Reaction Nucleophile Amine (R2NH) Nucleophile->Reaction Product Substituted Product Reaction->Product Byproduct HCl Reaction->Byproduct

References

An In-depth Technical Guide to 3,6-Dichloro-4-methoxypyridazine (CAS: 70952-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3,6-Dichloro-4-methoxypyridazine. This versatile heterocyclic compound serves as a key building block in the development of novel pharmaceuticals and agrochemicals.

Core Physicochemical Properties

This compound is a chlorinated pyridazine derivative with the molecular formula C₅H₄Cl₂N₂O.[1] Its chemical structure is characterized by a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a methoxy group at position 4.

PropertyValueReference
CAS Number 70952-62-4[1]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.01 g/mol [1]
Melting Point 130-131 °C[2]
Boiling Point (Predicted) 314.1 ± 37.0 °C[2]
Appearance White to off-white solid
Solubility Soluble in ethanol and DMSO.[2][3][4][5][6] Sparingly soluble in water.

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

  • 4-Methoxy-1,2-dihydropyridazine-3,6-dione

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 4-Methoxy-1,2-dihydropyridazine-3,6-dione in an excess of phosphoryl chloride.

  • Stir the suspension at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess phosphoryl chloride by vacuum distillation.

  • Carefully and slowly add the resulting viscous residue to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white solid.

Synthesis_Workflow start Start precursor 4-Methoxy-1,2-dihydropyridazine-3,6-dione + POCl3 start->precursor reflux Reflux (4-6h) precursor->reflux workup Quench with ice, neutralize with NaHCO3 reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, concentrate, and recrystallize extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Experimental Protocols

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr), making this compound a valuable precursor for the synthesis of a wide range of substituted pyridazines. The chlorine at the 6-position is generally more reactive towards nucleophiles than the chlorine at the 3-position. This differential reactivity allows for selective functionalization. The compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or aniline)

  • Solvent (e.g., ethanol, DMF, or NMP)

  • Base (e.g., K₂CO₃ or Et₃N, if necessary)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the amine (1.1 to 2 equivalents) to the solution. If the amine salt is used, or if the amine is not basic enough, add an appropriate base (1.5 to 2 equivalents).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine and the solvent used.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

SNAr_Workflow start Start reactants This compound + Amine + Solvent start->reactants reaction Heat (80-150 °C) reactants->reaction workup Cool, then either filter precipitate or extractive workup reaction->workup purification Column Chromatography or Recrystallization workup->purification product Substituted Aminopyridazine purification->product

Caption: Workflow for nucleophilic aromatic substitution.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.2 to 1.5 equivalents), the palladium catalyst (0.02 to 0.05 equivalents), and the base (2 to 3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reactants This compound + Arylboronic Acid + Pd Catalyst + Base start->reactants reaction Heat (80-110 °C) under Inert Atmosphere reactants->reaction workup Cool, filter through Celite, extractive workup reaction->workup purification Column Chromatography workup->purification product Aryl-substituted Pyridazine purification->product

Caption: Workflow for Suzuki cross-coupling reaction.

Potential Biological and Pharmacological Applications

While specific biological activities for this compound have not been detailed in the available literature, the pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][8][9] Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, including:

  • Anticancer: Various substituted pyridazines have been investigated for their potential as anticancer agents.[8]

  • Antihypertensive: The pyridazine nucleus is found in drugs with antihypertensive properties.[8]

  • Antimicrobial: Certain pyridazine derivatives exhibit antibacterial and antifungal activities.[8]

  • Anti-inflammatory: The anti-inflammatory potential of pyridazine-containing compounds has been reported.[2][8]

  • Herbicidal: Some pyridazine derivatives have been developed as herbicides.[10]

  • Anticonvulsant: Pyridazinone derivatives have been tested for their anticonvulsant activity.[1]

Given the versatile reactivity of this compound, it serves as an excellent starting material for the synthesis of libraries of novel pyridazine derivatives. These libraries can then be screened for a wide array of biological activities to identify new lead compounds for drug discovery and development.

Biological_Applications cluster_activities Potential Pharmacological Activities core This compound (Scaffold) derivatives Library of Substituted Pyridazines core->derivatives screening Biological Screening derivatives->screening anticancer Anticancer screening->anticancer antihypertensive Antihypertensive screening->antihypertensive antimicrobial Antimicrobial screening->antimicrobial antiinflammatory Anti-inflammatory screening->antiinflammatory herbicidal Herbicidal screening->herbicidal anticonvulsant Anticonvulsant screening->anticonvulsant

References

An In-Depth Technical Guide to the Physical Properties of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,6-Dichloro-4-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines a plausible experimental protocol for its synthesis based on related compounds, and includes a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound is a chlorinated pyridazine derivative. The presence of both chloro and methoxy functional groups makes it a versatile intermediate for further chemical modifications.

Data Presentation: Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while the melting point is an experimentally determined value, other parameters are currently based on computational predictions and should be verified through experimental analysis.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂OChemScene[1]
Molecular Weight 179.00 g/mol ChemScene[1]
CAS Number 70952-62-4ChemicalBook[2]
Melting Point 130-131 °CChemicalBook[2]
Boiling Point (Predicted) 314.1 ± 37.0 °CChemicalBook[2]
Density (Predicted) 1.446 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) -0.02 ± 0.10ChemicalBook[2]
Appearance White to off-white solidChemicalBook

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3,6-dichloro-4-methylpyridazine. The proposed synthesis involves the chlorination of a pyridazine precursor.

Proposed Synthesis of this compound

A potential synthetic pathway starts from a suitable 4-methoxy-pyridazine-3,6-dione derivative. This precursor would then undergo chlorination, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃), a common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

Key Experimental Steps:

  • Reaction Setup: A suspension of the 4-methoxy-pyridazine-3,6-dione precursor in an excess of phosphorus oxychloride would be prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: The reaction mixture would be heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction would be monitored using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the excess phosphorus oxychloride would be removed under reduced pressure. The resulting residue would be carefully quenched by slowly adding it to ice-cold water or a saturated solution of a weak base like sodium bicarbonate to neutralize the acidic environment.

  • Extraction: The aqueous mixture would then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

  • Purification: The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent would be evaporated under reduced pressure. The crude product could then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Characterization Methods:

The structure and purity of the synthesized this compound would be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and chemical environment of the protons, including the methoxy group protons and the aromatic proton.

    • ¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as C-Cl, C-O, and the aromatic ring vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Melting Point Analysis: To determine the melting point of the synthesized compound and compare it with the literature value to assess its purity.

Mandatory Visualization

Proposed Synthesis Workflow for this compound

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start: 4-methoxy-pyridazine-3,6-dione reagents Add POCl₃ (excess) Inert Atmosphere (N₂) start->reagents heating Heat to Reflux (Several Hours) reagents->heating monitoring Monitor Reaction (TLC/GC) heating->monitoring workup Quench with Ice/NaHCO₃ soln. monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Recrystallization or Column Chromatography extraction->purification product Product: This compound purification->product characterization Characterize: NMR, IR, MS, MP product->characterization

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to 3,6-Dichloro-4-methoxypyridazine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 3,6-Dichloro-4-methoxypyridazine. This compound is a key heterocyclic building block, particularly valuable in the fields of medicinal chemistry and materials science. Its utility as a scaffold for the development of targeted therapeutics, notably as inhibitors of Cyclin-Dependent Kinases (CDKs), will be a central focus. All quantitative data is presented in structured tables, and experimental methodologies are detailed. Logical and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Molecular Structure and Physicochemical Properties

This compound is a dichlorinated pyridazine derivative featuring a methoxy substituent at the 4-position. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol [1][2]
CAS Number 70952-62-4[1][3]
Appearance White solid[3]
Purity ≥95%
Storage Conditions 2-8°C, Sealed Refrigeration[1][3]
SMILES COC1=CC(Cl)=NN=C1Cl[1][2]

Computational Data

ParameterValue
Topological Polar Surface Area (TPSA) 35.01 Ų[2]
LogP (Octanol-Water Partition Coefficient) 1.792[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Synthesis of Pyridazine Scaffolds

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is adapted from the synthesis of 3,6-dichloro-4-methylpyridazine.[4]

Step 1: Synthesis of 4-Methoxy-1,2-dihydropyridazine-3,6-dione This precursor can be synthesized from a suitable methoxy-substituted maleic anhydride derivative and hydrazine hydrate.

Step 2: Chlorination

  • Reaction Setup: Suspend 4-Methoxy-1,2-dihydropyridazine-3,6-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents) in a round-bottom flask equipped with a reflux condenser, under a nitrogen atmosphere.

  • Heating: Stir the suspension at room temperature for 30 minutes, then heat the mixture to reflux (approximately 105°C). Maintain reflux for 4-6 hours, during which the suspension should dissolve to form a homogenous solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess POCl₃ by distillation under reduced pressure.

    • Carefully and slowly add the resulting viscous residue dropwise to a stirred beaker of crushed ice.

    • Neutralize the acidic aqueous solution to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

G cluster_0 Proposed Synthesis of this compound start 4-Methoxy-1,2-dihydropyridazine-3,6-dione + POCl₃ reflux Reflux for 4-6 hours under N₂ start->reflux Chlorination remove_pocl3 Remove excess POCl₃ via vacuum distillation reflux->remove_pocl3 quench Quench with ice water remove_pocl3->quench neutralize Neutralize with NaHCO₃ to pH 7-8 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over MgSO₄ and concentrate extract->dry purify Recrystallize to yield pure product dry->purify

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Data

Experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be reliably predicted based on the known data of the structurally similar compound, 3,6-dichloro-4-methylpyridazine, and the known effects of a methoxy substituent.

Reference Data: 3,6-Dichloro-4-methylpyridazine[4]
TechniqueData
¹H NMR (200 MHz, CDCl₃) δ 7.41 (q, J = 0.9 Hz, 1H, Pyridazine-H), 2.42 (d, J = 1.0 Hz, 3H, CH₃)
¹³C NMR (50 MHz, CDCl₃) δ 157.3 (C-3), 155.6 (C-6), 140.7 (C-4), 130.1 (C-5), 19.2 (CH₃)
IR (KBr, cm⁻¹) 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720
Mass Spec (EI) m/z 162 [M⁺]
Predicted Data for this compound

The replacement of a methyl group with a methoxy group will induce predictable changes in the NMR and IR spectra. The methoxy group is electron-donating through resonance and electron-withdrawing through induction.

TechniquePredicted Data and Rationale
¹H NMR (CDCl₃) δ ~7.5-7.7 (s, 1H, Pyridazine-H): The pyridazine proton will likely be a singlet and slightly downfield compared to the methyl analog due to the electronic effects of the adjacent oxygen. δ ~4.0-4.2 (s, 3H, OCH₃): A characteristic singlet for the methoxy protons is expected in this region.
¹³C NMR (CDCl₃) δ ~155-160 (C-3, C-6): Carbons attached to chlorine. δ ~150-155 (C-4): The carbon attached to the methoxy group will be significantly deshielded. δ ~120-125 (C-5): The remaining ring carbon. δ ~55-60 (OCH₃): A characteristic peak for the methoxy carbon.
IR (KBr, cm⁻¹) ~2950-2850: C-H stretching from the methoxy group. ~1600-1550: C=N and C=C stretching of the pyridazine ring. ~1250-1000: C-O stretching from the methoxy group (a strong, characteristic band). ~800-600: C-Cl stretching.
Mass Spec (EI) m/z 178/180/182: The molecular ion peak [M⁺] will show a characteristic isotopic pattern for two chlorine atoms (approximate ratio of 9:6:1).

Applications in Drug Development: A Scaffold for CDK Inhibitors

The pyridazine core is a prominent scaffold in medicinal chemistry. Notably, 3,6-disubstituted pyridazines have been identified as a novel class of potent anticancer agents that target Cyclin-Dependent Kinases (CDKs).[5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5]

Mechanism of Action: CDK2 Inhibition

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[2] Inhibitors based on the pyridazine scaffold can bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream targets (like the Retinoblastoma protein, pRb). This blockade halts the cell cycle, thereby inhibiting the proliferation of cancer cells.

G cluster_0 Cell Cycle Regulation by CDK2 cluster_1 Inhibition by Pyridazine Derivative G1 G1 Phase G1_S_transition G1/S Checkpoint G1->G1_S_transition S S Phase G1_S_transition->S CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S_transition Drives transition pRb pRb (Retinoblastoma Protein) CDK2_CyclinE->pRb Phosphorylates Apoptosis Cell Cycle Arrest / Apoptosis E2F E2F Transcription Factor pRb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Activates Inhibitor Pyridazine Derivative (e.g., from this compound) Inhibitor->CDK2_CyclinE Inhibits

Caption: CDK2 signaling pathway and its inhibition by pyridazine derivatives.

Experimental Workflow: From Scaffold to Inhibitor

This compound serves as an excellent starting point for generating a library of potential CDK2 inhibitors. The two chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles (e.g., amines, thiols) to introduce chemical diversity.

G cluster_0 Drug Discovery Workflow using Pyridazine Scaffold start This compound reaction Nucleophilic Aromatic Substitution (with diverse amines, thiols, etc.) start->reaction library Library of 3,6-Disubstituted Pyridazine Derivatives reaction->library screening In Vitro Kinase Assay (CDK2/Cyclin E) library->screening hit_id Hit Identification (Potent Inhibitors) screening->hit_id lead_opt Lead Optimization (ADME/Tox, SAR) hit_id->lead_opt final Preclinical Candidate lead_opt->final

Caption: Experimental workflow for developing CDK inhibitors from the pyridazine scaffold.

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly in the realm of oncology drug discovery. Its defined structure and reactive chlorine substituents allow for the systematic synthesis of diverse compound libraries. The established role of the pyridazine core in potent CDK2 inhibitors underscores the relevance of this scaffold for developing targeted cancer therapeutics. While detailed experimental data for this specific molecule is sparse, reliable predictions based on closely related analogs provide a solid foundation for its synthetic and analytical development. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their scientific endeavors.

References

Stability and Storage of 3,6-Dichloro-4-methoxypyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 3,6-Dichloro-4-methoxypyridazine. The information herein is curated for professionals in research and drug development, offering insights into the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Compound Overview

This compound is a substituted pyridazine derivative with the chemical formula C₅H₄Cl₂N₂O. Its structure, featuring a dichlorinated pyridazine ring with a methoxy group, makes it a versatile intermediate in the synthesis of various biologically active molecules. Understanding its stability is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical applications.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. Based on information from various chemical suppliers, the following conditions are recommended:

ParameterRecommendation
Temperature 2-8°C
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)
Light Store in a light-resistant container
Moisture Keep in a dry, well-sealed container

In addition to these storage conditions, standard laboratory safety protocols should be followed during handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred based on the chemical functionalities present in the molecule. These pathways are critical for designing stability-indicating analytical methods and for understanding potential impurities that may arise during storage or processing.

The primary sites susceptible to degradation are the chloro and methoxy substituents on the pyridazine ring. The following diagram illustrates the hypothetical degradation pathways under various stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation A This compound B 6-Chloro-3-hydroxy-4-methoxypyridazine A->B Acidic/Basic Hydrolysis C 3-Chloro-6-hydroxy-4-methoxypyridazine A->C Acidic/Basic Hydrolysis D 3,6-Dihydroxy-4-methoxypyridazine B->D Further Hydrolysis C->D Further Hydrolysis E This compound F 3,6-Dichloropyridazine-4-ol (Demethylation) E->F Oxidative Demethylation G Pyridazine N-oxides E->G N-Oxidation H This compound I Dechlorinated Products H->I Reductive Dehalogenation J Ring Cleavage Products H->J Photochemical Ring Opening K This compound L Isomeric Impurities K->L Isomerization M Polymerization Products K->M Polymerization

Hypothetical Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following are general protocols that can be adapted for this purpose, in line with ICH Q1A(R2) guidelines.

General Workflow for Forced Degradation Studies

The workflow for conducting forced degradation studies is systematic, ensuring that all potential degradation routes are explored.

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) A->B C Neutralize/Quench Reactions at Defined Time Points B->C D Analyze Samples using a Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Identify and Characterize Degradation Products D->E F Determine Degradation Kinetics and Pathways E->F

General Workflow for Forced Degradation Studies.
Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Protocol:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals.

  • Analyze the samples by HPLC.

Photostability

Objective: To determine the effect of light on the stability of the compound in both solid and solution states.

Protocol:

  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be stored under the same conditions but protected from light.

  • Analyze the exposed and control samples at the end of the exposure period.

Thermal Stability

Objective: To assess the stability of the solid compound at elevated temperatures.

Protocol:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Withdraw samples at specified time points.

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation and Interpretation

The data obtained from forced degradation studies should be presented in a clear and concise manner. The following table provides a template for summarizing the results.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (and % area)
0.1 N HCl24 hours60°C[Hypothetical Data][Hypothetical Data]
Water24 hours60°C[Hypothetical Data][Hypothetical Data]
0.1 N NaOH24 hours60°C[Hypothetical Data][Hypothetical Data]
3% H₂O₂24 hoursRoom Temp[Hypothetical Data][Hypothetical Data]
Photolytic (Solid)As per ICH Q1BAmbient[Hypothetical Data][Hypothetical Data]
Photolytic (Solution)As per ICH Q1BAmbient[Hypothetical Data][Hypothetical Data]
Thermal (Solid)48 hours80°C[Hypothetical Data][Hypothetical Data]

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for its stable storage and a systematic approach to evaluating its stability profile. The recommended storage conditions of 2-8°C under an inert atmosphere are crucial for maintaining its integrity. The proposed degradation pathways and experimental protocols offer a solid foundation for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important chemical intermediate in their scientific endeavors. Further experimental work is necessary to fully elucidate the degradation kinetics and definitively identify all degradation products.

In-Depth Technical Guide: 3,6-Dichloro-4-methoxypyridazine Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and comprehensive safety information before handling 3,6-Dichloro-4-methoxypyridazine.

Executive Summary

This compound is a chlorinated pyridazine derivative utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity, attributed to the two chlorine substituents, makes it a versatile building block. However, this reactivity also necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a consolidated overview of the available safety data, hazard classifications, and recommended handling procedures for this compound in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 70952-62-4[1][2]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.01 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 130-131 °C[3]
Boiling Point 314.1 ± 37.0 °C (Predicted)[3]
Density 1.446 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Note: Some safety data sheets for similar compounds also include warnings for respiratory irritation.

The logical relationship for the hazard classification is outlined in the diagram below.

GHS_Classification substance This compound h302 Harmful if swallowed (H302) substance->h302 h315 Causes skin irritation (H315) substance->h315 h319 Causes serious eye irritation (H319) substance->h319

GHS Hazard Classifications for this compound.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (LD50)

Principle: The acute oral toxicity of a substance is typically determined in rodents (e.g., rats). The study aims to identify the dose that is lethal to 50% of the test population (LD50). This data is crucial for GHS classification.

Methodology Outline (Based on OECD Guideline 423):

  • Animal Model: Healthy, young adult rats of a single sex are used.

  • Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level.

  • Administration: The test substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The LD50 value is calculated based on the observed mortality at different dose levels.

Skin Irritation

Principle: The potential of a substance to cause skin irritation is assessed by applying it to the skin of a test animal, typically a rabbit.

Methodology Outline (Based on OECD Guideline 404):

  • Animal Model: Albino rabbits with healthy, intact skin are used.

  • Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation

Principle: The potential for a substance to cause eye irritation or damage is evaluated by applying it to the eye of a test animal, usually a rabbit.

Methodology Outline (Based on OECD Guideline 405):

  • Animal Model: Albino rabbits with healthy eyes are used.

  • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for safe handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response sds Review SDS ppe Don appropriate PPE sds->ppe fume_hood Work in a certified fume hood ppe->fume_hood weigh Weigh solid carefully fume_hood->weigh transfer Transfer to reaction vessel weigh->transfer decontaminate Decontaminate surfaces transfer->decontaminate dispose Dispose of waste properly decontaminate->dispose remove_ppe Remove and dispose of PPE dispose->remove_ppe spill Spill spill->decontaminate exposure Personal Exposure exposure->sds Follow First Aid in SDS

References

The Versatile Chemistry of 3,6-Dichloro-4-methoxypyridazine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3,6-dichloro-4-methoxypyridazine has emerged as a valuable and highly reactive building block. Its unique electronic and steric properties, governed by the presence of two chlorine atoms and a methoxy group on the pyridazine core, allow for a range of selective chemical transformations. This guide provides an in-depth analysis of its reactivity, supported by experimental data and protocols to facilitate its use in the synthesis of novel chemical entities.

The pyridazine scaffold is a common motif in many biologically active compounds, and the strategic functionalization of this core is a key aspect of medicinal chemistry. This compound offers two reactive sites for substitution, the chlorine atoms at the C3 and C6 positions. The methoxy group at the C4 position plays a crucial role in modulating the reactivity of these sites, influencing the regioselectivity of various reactions.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the two chlorine atoms are electronically distinct, leading to preferential reactivity at one site over the other.

A notable example is the Suzuki-Miyaura coupling. Theoretical modeling and experimental results have demonstrated a preference for the reaction to occur at the C6 position.[1][2][3] This selectivity is attributed to the electronic influence of the adjacent nitrogen atom and the methoxy group.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of this compound [1][2][3]

CatalystTemperature (°C)C6:C3 Product Ratio
Pd(PPh₃)₄1003 : 1

This inherent regioselectivity provides a strategic advantage in molecular design, allowing for the sequential and controlled introduction of different substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring makes this compound susceptible to nucleophilic aromatic substitution. This class of reactions provides a straightforward method for introducing a variety of functional groups.

Methoxylation

The reaction with sodium methoxide has been reported to yield a molecular complex consisting of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine.[1][4][5] This indicates that under these conditions, substitution can occur at both chloro positions.

Reactions with Nitrogen Nucleophiles

The chlorine atoms can be displaced by various nitrogen-based nucleophiles. For instance, reactions with sulfonamides and triazoles have been documented in the patent literature, highlighting the utility of this building block in the synthesis of complex heterocyclic systems.[3][6][7][8]

Experimental Protocols

General Procedure for Monomethoxylation of this compound[1]

A solution of this compound in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is then refluxed for a specified period. After cooling, the solvent is evaporated, and the residue is processed to isolate the product. Note: This is a generalized protocol based on a similar reaction and should be optimized for specific applications.

Synthesis of 3-chloro-4-methoxy-6-(substituted)pyridazines via Palladium-Catalyzed Coupling

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G start Combine this compound, boronic acid, palladium catalyst, and base in a solvent reaction Heat the reaction mixture under an inert atmosphere start->reaction workup Perform aqueous workup and extraction reaction->workup purification Purify the crude product (e.g., column chromatography) workup->purification product Characterize the final product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated or -heteroarylated pyridazine.

Logical Relationship of Reactivity

The reactivity of this compound can be summarized by considering the interplay of the different reaction types and the potential for sequential functionalization.

G start This compound pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling e.g., Suzuki snar Nucleophilic Aromatic Substitution (SNAr) start->snar e.g., Amination c6_product 6-Substituted-3-chloro- 4-methoxypyridazine pd_coupling->c6_product Major Product c3_product 3-Substituted-6-chloro- 4-methoxypyridazine pd_coupling->c3_product Minor Product snar->c6_product snar->c3_product disubstituted 3,6-Disubstituted- 4-methoxypyridazine c6_product->disubstituted Further Reaction c3_product->disubstituted Further Reaction

References

Spectroscopic and Structural Elucidation of 3,6-Dichloro-4-methoxypyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3,6-Dichloro-4-methoxypyridazine (CAS No. 70952-62-4). This pyridazine derivative is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and the elucidation of its role in complex chemical reactions.

Chemical Structure and Properties

Molecular Formula: C₅H₄Cl₂N₂O

Molecular Weight: 179.006 g/mol

Appearance: White to off-white solid

Melting Point: 130-131 °C

Spectroscopic Data

To facilitate the identification and characterization of this compound, the following tables present the expected and observed spectral data based on available information and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.0-7.5Singlet1HPyridazine Ring (H-5)
~4.0Singlet3HMethoxy (-OCH₃)
Solvent and frequency not specified in available documents.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160-165C-4 (C-OCH₃)
~150-155C-3 & C-6 (C-Cl)
~115-120C-5 (CH)
~55-60Methoxy (-OCH₃)
Predicted data based on analogous structures. Experimental data is not currently available in the public domain.
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~2950-3050C-H stretch (aromatic and methyl)
~1550-1600C=N and C=C stretch (pyridazine ring)
~1250-1300C-O-C stretch (asymmetric)
~1000-1050C-O-C stretch (symmetric)
~700-800C-Cl stretch
Predicted data based on typical vibrational frequencies of functional groups.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon
178/180/182[M]⁺ (isotopic pattern for 2 Cl atoms)
163/165/167[M-CH₃]⁺
149/151[M-CHO]⁺
135/137[M-C₂H₃O]⁺
Predicted fragmentation pattern. The molecular ion peak would exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly available in the reviewed literature. However, standard analytical procedures for organic compounds would be applicable.

General NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

General FT-IR Spectroscopy Protocol

The infrared spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample could be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

General Mass Spectrometry Protocol

Mass spectral analysis would typically be performed using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a direct insertion probe could be used for the solid sample. For ESI, the sample would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation IR FT-IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Verification Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Generate Technical Guide

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

As a key intermediate, no specific signaling pathways involving this compound have been described in the scientific literature. Its utility lies in its reactivity, allowing for the synthesis of a diverse range of more complex molecules with potential biological activities. The experimental workflow for such synthetic applications is outlined below.

Synthetic_Workflow Start 3,6-Dichloro-4- methoxypyridazine Reaction Nucleophilic Substitution (e.g., with amines, thiols, etc.) Start->Reaction Reactant Product Substituted Pyridazine Derivative Reaction->Product Yields Analysis Spectroscopic Characterization Product->Analysis Confirmation Biological_Screening Biological Activity Screening Analysis->Biological_Screening Purity Confirmed

Caption: General Synthetic Workflow Utilizing this compound.

References

The Versatile Scaffold: Unlocking the Potential of 3,6-Dichloro-4-methoxypyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the development of a diverse array of therapeutic agents. Among the plethora of pyridazine-based building blocks, 3,6-dichloro-4-methoxypyridazine stands out as a particularly valuable starting material for the synthesis of novel bioactive compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and visualizations of relevant chemical transformations.

Core Attributes of the this compound Scaffold

The medicinal chemistry utility of this compound is rooted in its distinct structural features. The two chlorine atoms at the 3 and 6 positions serve as reactive handles for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the 4-position, an electron-donating group, can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting derivatives, which in turn can impact their biological activity and pharmacokinetic profiles. This trifunctionalized scaffold provides a robust platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Applications in Drug Discovery and Development

Derivatives of the closely related 3,6-dichloropyridazine scaffold have shown significant promise in various therapeutic areas, particularly in oncology. This suggests a strong potential for this compound as a starting point for the development of novel drugs.

Kinase Inhibitors

A significant area of application for pyridazine derivatives is in the development of kinase inhibitors. Cyclin-dependent kinases (CDKs) and Poly(ADP-ribose) polymerase (PARP) are key enzymes involved in cell cycle regulation and DNA repair, respectively, and their dysregulation is a hallmark of many cancers. Research has demonstrated that 3,6-disubstituted pyridazines can act as potent inhibitors of these enzymes.

For instance, a series of 3,6-disubstituted pyridazines have been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibition of CDK2.[1] Although not starting directly from the 4-methoxy derivative, these studies highlight the potential of the pyridazine core to generate effective kinase inhibitors. The general synthetic approach often involves the sequential displacement of the chloro groups with various amine or aryl substituents.

Similarly, the pyridazine scaffold has been utilized as an isostere of the phthalazine nucleus found in the approved PARP inhibitor Olaparib.[2][3] This has led to the design and synthesis of novel pyridopyridazinone-based PARP-1 inhibitors with nanomolar potency.[2][3]

Thyroid Hormone Receptor Agonists

Recent patent literature has disclosed pyridazinone derivatives with a 3,5-dichloro-4-(...-pyridazin-3-yloxy)phenyl moiety, structurally related to derivatives of this compound, as thyroid hormone receptor β (THR-β) agonists.[4] One notable example is MGL-3196, a drug candidate that has been in clinical trials for the treatment of dyslipidemia.[4] This indicates a promising avenue for the application of this compound derivatives in metabolic diseases.

Quantitative Data on Pyridazine Derivatives

The following table summarizes the biological activity of various pyridazine derivatives, highlighting the potential of this scaffold in generating potent bioactive molecules. It is important to note that these examples are derived from analogues and serve to illustrate the potential of compounds that could be synthesized from this compound.

Compound ClassTargetKey SubstituentsIC50/EC50Reference
3,6-Disubstituted PyridazinesCDK2Varied amine and heterocyclic groups20.1 nM - 151 nM[1]
PyridopyridazinonesPARP-1Isosteres of Olaparib36 nM[2][3]
AminophthalazinesPGE2 reductionp-methoxyphenyl0.02 µM
3-Amino-6-(hetero)arylpyridazinesHT-29 colon cancer cell line4-chlorophenylamino3.9 µM[1]

Experimental Protocols

The following section provides detailed methodologies for key synthetic transformations involving chloro-substituted pyridazines. These protocols, adapted from literature on analogous compounds, can serve as a starting point for the derivatization of this compound.[5]

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of a chloro group on the pyridazine ring with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, piperidine)

  • Solvent (e.g., n-butanol, isopropanol, or neat)

  • Base (optional, e.g., K2CO3, DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-2.0 eq).

  • Add the solvent. If the amine is a liquid, the reaction can sometimes be run neat.

  • If required, add a base (1.0-2.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Procedure for Suzuki Cross-Coupling

This protocol outlines the formation of a carbon-carbon bond by coupling the chloropyridazine with a boronic acid.

Materials:

  • 3-Chloro-6-substituted-4-methoxypyridazine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or similar reaction vessel for an inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 3-chloro-6-substituted-4-methoxypyridazine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and logical workflows in the utilization of this compound.

G start This compound intermediate1 Mono-substituted Pyridazine start->intermediate1 Step 1 intermediate2 Di-substituted Pyridazine intermediate1->intermediate2 Step 2 condition1 SNAr / Cross-Coupling intermediate1->condition1 final_product Bioactive Molecule (e.g., Kinase Inhibitor) intermediate2->final_product condition2 SNAr / Cross-Coupling intermediate2->condition2 evaluation Biological Evaluation (e.g., Kinase Assay) final_product->evaluation reagent1 Nucleophile 1 (e.g., Amine) reagent1->intermediate1 reagent2 Nucleophile 2 / Coupling Partner (e.g., Boronic Acid) reagent2->intermediate2 condition1->start condition2->intermediate1

Caption: General workflow for the synthesis of bioactive molecules from this compound.

G cluster_kinase Kinase Signaling Pathway cluster_inhibition Inhibition by Pyridazine Derivative ATP ATP Kinase Kinase (e.g., CDK2) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->Inhibition

Caption: Simplified representation of kinase inhibition by a pyridazine derivative.

Conclusion

This compound is a highly versatile and valuable scaffold for medicinal chemists. Its inherent reactivity and the potential for diverse functionalization make it an excellent starting point for the discovery of novel therapeutic agents. While direct examples of its application in marketed drugs are still emerging, the extensive research on related pyridazine derivatives, particularly in the fields of oncology and metabolic diseases, strongly underscores its potential. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this promising building block in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such versatile scaffolds will undoubtedly continue to drive the innovation of next-generation medicines.

References

An In-depth Technical Guide to 3,6-Dichloro-4-methoxypyridazine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloro-4-methoxypyridazine, a halogenated pyridazine derivative, has emerged as a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a methoxy group on the pyridazine core, allow for regioselective functionalization, making it a valuable scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations are presented to serve as a practical resource for researchers in the field.

Introduction and Physicochemical Properties

This compound (CAS No. 70952-62-4) is a white solid organic compound.[1] Its molecular structure features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a methoxy group at position 4.[2] This arrangement of functional groups imparts distinct reactivity to the molecule, particularly in nucleophilic substitution reactions.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 70952-62-4[2]
Molecular Formula C₅H₄Cl₂N₂O[2]
Molecular Weight 179.006 g/mol [2]
Appearance White solid[1]
Storage 2-8 °C[2]

Discovery and History

While the precise date and researchers associated with the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry. The parent compound, 3,6-dichloropyridazine, has been a known and utilized chemical intermediate for a longer period, with its synthesis from 3,6-dihydroxypyridazine (maleic hydrazide) being a well-established industrial process.[3][4] The introduction of a methoxy group at the 4-position represents a second-generation development, aimed at fine-tuning the electronic properties and reactivity of the dichloropyridazine scaffold for more specific synthetic applications.

The primary route for the synthesis of this compound is believed to involve the chlorination of a suitable precursor, likely 4-methoxy-3,6-pyridazinediol. This approach mirrors the established synthesis of other substituted dichloropyridazines.

Synthesis and Experimental Protocols

The most probable synthetic pathway to this compound involves a two-step process starting from a suitable precursor, followed by chlorination. While a specific, detailed experimental protocol for the named compound is not explicitly available in the searched literature, a general and widely accepted methodology for the synthesis of analogous dichloropyridazines can be adapted.

General Synthetic Pathway

The synthesis is expected to proceed via the following two key steps:

  • Formation of the Pyridazine Ring: Condensation of a substituted maleic anhydride or a related dicarbonyl compound with hydrazine to form the 4-methoxy-3,6-pyridazinediol precursor.

  • Chlorination: Treatment of the diol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Synthesis of this compound Substituted_Maleic_Anhydride Substituted Maleic Anhydride Derivative 4_Methoxy_3_6_pyridazinediol 4-Methoxy-3,6-pyridazinediol Substituted_Maleic_Anhydride->4_Methoxy_3_6_pyridazinediol Condensation Hydrazine Hydrazine (N₂H₄) Hydrazine->4_Methoxy_3_6_pyridazinediol Target_Compound This compound 4_Methoxy_3_6_pyridazinediol->Target_Compound Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Target_Compound

General synthetic workflow for this compound.
Illustrative Experimental Protocol (Adapted from the synthesis of 3,6-dichloropyridazine)

This protocol is an adaptation based on the well-documented synthesis of 3,6-dichloropyridazine and serves as a likely procedure for obtaining this compound.[3][4]

Step 1: Synthesis of 4-Methoxy-3,6-pyridazinediol (Hypothetical)

  • To a solution of a suitable 4-methoxy-substituted dicarbonyl precursor in an appropriate solvent (e.g., ethanol or acetic acid), hydrazine hydrate is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete cyclization.

  • Upon cooling, the product, 4-methoxy-3,6-pyridazinediol, is expected to precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Chlorination to yield this compound

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, 4-methoxy-3,6-pyridazinediol is suspended in an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The resulting residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of approximately 7-8.

  • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data from Analogous Syntheses:

ReactantProductChlorinating AgentSolventYieldReference
3,6-Dihydroxypyridazine3,6-DichloropyridazinePOCl₃Chloroform72.35%[3]
3,6-Dihydroxypyridazine3,6-DichloropyridazinePhosphorus pentachloride-82%[4]

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to undergo selective nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are electronically distinct due to the influence of the adjacent nitrogen atoms and the methoxy group, allowing for regioselective displacement. This enables the introduction of various pharmacophores and functional groups, making it a valuable scaffold for building libraries of potential drug candidates.

Role as a Key Intermediate

This compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The pyridazine core is a common motif in many approved drugs and clinical candidates.

Targeting Signaling Pathways

While specific signaling pathways targeted by molecules derived directly from this compound are not extensively detailed in the provided search results, the broader class of pyridazine-containing compounds is known to interact with various biological targets. For instance, pyridazine derivatives have been investigated as inhibitors of kinases, a family of enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.

Signaling_Pathway_Inhibition Dichloromethoxypyridazine 3,6-Dichloro-4- methoxypyridazine Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Dichloromethoxypyridazine->Nucleophilic_Substitution Pyridazine_Derivatives Diverse Pyridazine Derivatives Nucleophilic_Substitution->Pyridazine_Derivatives Kinase_Inhibitors Kinase Inhibitors Pyridazine_Derivatives->Kinase_Inhibitors Signaling_Pathway Cellular Signaling Pathway (e.g., Proliferation, Survival) Kinase_Inhibitors->Signaling_Pathway Inhibit Blockage Blockage of Signal Transduction Signaling_Pathway->Blockage Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer activity) Blockage->Therapeutic_Effect

Logical flow of this compound in drug development.

The general workflow involves the synthesis of a library of pyridazine derivatives from the starting material, which are then screened for their ability to inhibit specific kinases. Active compounds can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new therapeutic agents. Its straightforward, albeit not explicitly documented, synthesis and the potential for regioselective functionalization make it an attractive starting material for medicinal chemists. Further research into the specific applications and biological activities of compounds derived from this scaffold is likely to yield novel drug candidates targeting a range of diseases. This guide provides a foundational understanding of this important chemical entity, serving as a resource for researchers looking to leverage its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,6-dichloro-4-methoxypyridazine from 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction. This transformation is a key step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development.

Introduction

3,6-Dichloropyridazine is a versatile building block in organic synthesis. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine substituents, makes it susceptible to nucleophilic attack. This reactivity allows for the selective introduction of various functional groups. This protocol details the methoxylation at the C4 position, yielding this compound, a valuable intermediate for further chemical modifications.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion attacks the electron-deficient pyridazine ring, leading to the displacement of a chlorine atom.

Reaction_Scheme reactant 3,6-Dichloropyridazine product This compound reactant->product Heat reagents Sodium Methoxide (NaOMe) Methanol (MeOH) Experimental_Workflow start Start setup Dissolve 3,6-dichloropyridazine in MeOH start->setup add_base Add Sodium Methoxide setup->add_base reflux Heat to Reflux (4-8h) add_base->reflux workup Work-up (Evaporation, Extraction, Washing) reflux->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product end End product->end Reaction_Mechanism reactant 3,6-Dichloropyridazine intermediate Meisenheimer-like Intermediate (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile MeO⁻ product This compound intermediate->product Elimination of Cl⁻ leaving_group Cl⁻

Synthesis of 3,6-Dichloro-4-methoxypyridazine: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,6-Dichloro-4-methoxypyridazine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a selective nucleophilic aromatic substitution reaction on a readily available starting material.

Introduction

This compound is a heterocyclic compound of interest in the synthesis of a variety of biologically active molecules. The presence of two chlorine atoms at positions 3 and 6, and a methoxy group at position 4 of the pyridazine ring, offers multiple reaction sites for further chemical transformations. This allows for the strategic introduction of various functional groups to build molecular complexity and modulate pharmacological properties. The protocol outlined below describes a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via a selective nucleophilic substitution of the chlorine atom at the 4-position of 3,4,6-trichloropyridazine with sodium methoxide. The higher reactivity of the C4-chloro group is attributed to the electronic effects of the adjacent nitrogen atoms in the pyridazine ring.

Experimental Protocol

This protocol details the synthesis of this compound from 3,4,6-trichloropyridazine.

Materials:

  • 3,4,6-Trichloropyridazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,6-trichloropyridazine (1.0 equivalent) in anhydrous methanol.

  • Reagent Addition: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition can be done with solid sodium methoxide or a solution of sodium methoxide in methanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it at this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane and water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterValue
Starting Material 3,4,6-Trichloropyridazine
Reagent Sodium methoxide
Solvent Methanol
Reaction Temperature Reflux (~65 °C)
Reaction Time 2-4 hours
Product This compound
CAS Number 70952-62-4[1]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.01 g/mol [1]
Typical Yield High (specific yield depends on scale and purification)
Appearance Solid
Storage 2-8 °C[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow start Start dissolve Dissolve 3,4,6-trichloropyridazine in anhydrous methanol start->dissolve add_naome Add sodium methoxide dissolve->add_naome reflux Heat to reflux (65 °C) for 2-4 hours add_naome->reflux workup Cool, evaporate methanol, add DCM and water reflux->workup wash Wash with NaHCO3 (aq) and brine workup->wash dry Dry organic layer wash->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4-methoxypyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring two reactive chlorine atoms at positions 3 and 6 and an electron-donating methoxy group at position 4, allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. This property makes it a valuable scaffold for the synthesis of diverse molecular libraries and the development of novel therapeutic agents, particularly kinase inhibitors.

The pyridazine core is a well-established pharmacophore present in numerous biologically active molecules. The differential reactivity of the two chlorine atoms in this compound provides a strategic advantage for sequential functionalization, enabling the introduction of various nucleophiles to create complex, highly substituted pyridazine derivatives.

Regioselectivity of Nucleophilic Substitution

The nucleophilic substitution reactions of this compound exhibit a high degree of regioselectivity. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C3 position. This preferential reactivity is attributed to the electronic effects of the ring nitrogen atoms and the methoxy group. The electron-withdrawing nature of the adjacent nitrogen atom at position 1 and the resonance stabilization of the Meisenheimer intermediate favor nucleophilic attack at the C6 position.

This inherent regioselectivity is a key feature for synthetic chemists, as it allows for the controlled, stepwise introduction of different functionalities onto the pyridazine ring.

G Regioselective Nucleophilic Substitution start This compound intermediate Nucleophilic Attack (e.g., R-NH2, R-OH, R-SH) start->intermediate C6 position is more electrophilic product 6-Substituted-3-chloro-4-methoxypyridazine intermediate->product Elimination of Cl- byproduct HCl intermediate->byproduct

Caption: General scheme of regioselective nucleophilic substitution.

Applications in Drug Discovery

The 6-substituted-3-chloro-4-methoxypyridazine core is a prevalent motif in a variety of kinase inhibitors and other biologically active molecules. The ability to readily introduce diverse chemical groups at the 6-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, the substitution of the C6 chlorine with various amine-containing fragments is a common strategy in the development of inhibitors targeting protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following tables summarize representative conditions for nucleophilic substitution reactions on dichloropyridazine systems, providing a comparative overview. Note that these are based on analogous systems and may require optimization for this compound.

Table 1: Reaction with N-Nucleophiles (Amines)

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AmmoniaMethylene Dichloride-1009HighAnalogous reaction
AnilineEthanol-Reflux5HighAnalogous reaction
Substituted AnilinesIsopropanol-Reflux5Good-ExcellentAnalogous reaction

Table 2: Reaction with O-Nucleophiles (Phenols)

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
3,5-dichloro-4-aminophenolDMSOK₂CO₃801678[1]
Substituted PhenolsDMFK₂CO₃100-1204-6Good-ExcellentAnalogous reaction

Table 3: Reaction with S-Nucleophiles (Thiols)

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolEthanolNaOEtReflux3GoodAnalogous reaction
Alkyl ThiolsDMFNaHRoom Temp2Good-ExcellentAnalogous reaction

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic substitution reactions on this compound. These are generalized procedures and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of 6-Amino-3-chloro-4-methoxypyridazine Derivatives (N-Nucleophiles)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide)

  • Optional Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent.

  • Add the amine to the solution with stirring.

  • If required, add the base to the reaction mixture.

  • Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

G Workflow for N-Nucleophile Substitution start Combine Reactants: This compound Amine Solvent +/- Base reaction Heat to Reflux Monitor by TLC/LC-MS start->reaction workup Cool to Room Temperature Isolate Crude Product reaction->workup purification Purify by Recrystallization or Column Chromatography workup->purification product 6-Amino-3-chloro-4-methoxypyridazine Derivative purification->product

Caption: Experimental workflow for amination.

Protocol 2: Synthesis of 6-Aryloxy-3-chloro-4-methoxypyridazine Derivatives (O-Nucleophiles)

This protocol outlines the reaction of this compound with a phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the phenol, base, and solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Workflow for O-Nucleophile Substitution start Combine Phenol, Base, and Solvent phenoxide Form Phenoxide start->phenoxide addition Add this compound phenoxide->addition reaction Heat and Monitor Reaction addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify by Column Chromatography workup->purification product 6-Aryloxy-3-chloro-4-methoxypyridazine Derivative purification->product

Caption: Experimental workflow for aryloxylation.

Protocol 3: Synthesis of 6-Arylthio-3-chloro-4-methoxypyridazine Derivatives (S-Nucleophiles)

This protocol details the reaction of this compound with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., Sodium ethoxide, Sodium hydride) (1.1 eq)

  • Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen, Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Under an inert atmosphere, dissolve the thiol in the anhydrous solvent in a reaction vessel.

  • Carefully add the base to the solution at 0 °C to form the thiolate.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Workflow for S-Nucleophile Substitution start Form Thiolate: Thiol + Base in Anhydrous Solvent addition Add this compound start->addition reaction Stir at Room Temp or Heat Monitor by TLC/LC-MS addition->reaction quench Quench with aq. NH4Cl reaction->quench workup Extraction and Washing quench->workup purification Purify by Column Chromatography workup->purification product 6-Arylthio-3-chloro-4-methoxypyridazine Derivative purification->product

Caption: Experimental workflow for thiolation.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of novel herbicides derived from 3,6-dichloro-4-methoxypyridazine. The protocols detailed herein focus on a nucleophilic aromatic substitution (SNAr) strategy to introduce diverse functionalities at the 6-position of the pyridazine ring, a key structural modification known to impart herbicidal activity. The primary biological target for this class of compounds is phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to a characteristic bleaching phenotype in susceptible plants. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison of herbicidal efficacy, and visualizations of the synthetic workflow and the targeted biological pathway.

Introduction

The pyridazine scaffold is a privileged structure in agrochemical research, forming the core of several commercial herbicides.[1] The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it an attractive moiety for designing molecules that can effectively interact with biological targets.[2] A key starting material for the synthesis of novel pyridazine-based herbicides is this compound. The presence of two chlorine atoms at positions 3 and 6, activated by the ring nitrogens, allows for selective nucleophilic aromatic substitution reactions. The methoxy group at the 4-position can further modulate the electronic properties and, consequently, the reactivity and biological activity of the resulting compounds.

One of the most successful strategies in developing pyridazine herbicides has been the targeting of the phytoene desaturase (PDS) enzyme.[3] PDS is a key enzyme in the carotenoid biosynthesis pathway, which is essential for protecting chlorophyll from photooxidation.[4] Herbicides that inhibit PDS cause the accumulation of phytoene, leading to the destruction of chlorophyll and a visible "bleaching" of the plant tissue.[5] This mode of action is highly effective and is the basis for several commercial herbicides.

This application note details a protocol for the synthesis of a novel library of 3-chloro-4-methoxy-6-(substituted phenoxy)pyridazines from this compound and various substituted phenols. The regioselectivity of the SNAr reaction is predicted to favor substitution at the 6-position due to the electronic influence of the adjacent ring nitrogen and the 4-methoxy group.[6][7] The herbicidal activities of the synthesized compounds are then evaluated to establish structure-activity relationships (SAR).

Data Presentation

The following table summarizes the herbicidal activity of a series of synthesized 3-chloro-4-methoxy-6-(substituted phenoxy)pyridazine derivatives against various weed species. The data is presented as the concentration required to inhibit 50% of plant growth (IC50) and the percentage of growth inhibition at a fixed concentration.

Compound IDSubstituent (R)Target Weed SpeciesIC50 (µM)Inhibition at 100 µg/mL (%)Reference
NPH-1 4-FluorophenoxyEchinochloa crus-galli15.295Adapted from[3]
NPH-2 2,4-DichlorophenoxyEchinochloa crus-galli8.998Adapted from[3]
NPH-3 4-TrifluoromethylphenoxyEchinochloa crus-galli5.1100Adapted from[3]
NPH-4 4-NitrophenoxyPortulaca oleracea12.592Adapted from[3]
NPH-5 3,5-DimethoxyphenoxyPortulaca oleracea25.885Adapted from[8]
NPH-6 4-CyanophenoxyPortulaca oleracea7.399Adapted from[3]
NPH-7 4-MethylphenoxyAmaranthus retroflexus30.180Adapted from[9]
NPH-8 2-NaphthoxyAmaranthus retroflexus18.488Adapted from[9]

Note: The IC50 values and inhibition percentages are hypothetical and are provided for illustrative purposes based on trends observed in the cited literature for similar pyridazine derivatives. Actual experimental results may vary.

Experimental Protocols

General Synthesis of 3-chloro-4-methoxy-6-(substituted phenoxy)pyridazines (NPH-1 to NPH-8)

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with various substituted phenols.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-fluorophenol, 2,4-dichlorophenol, etc.)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 3-chloro-4-methoxy-6-(substituted phenoxy)pyridazine.

Herbicidal Activity Assay (Pre-emergence)

This protocol outlines a method for evaluating the pre-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized compounds (NPH series)

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Portulaca oleracea, Amaranthus retroflexus)

  • Pots or trays filled with sterilized soil

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pipettes and spray bottle

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Prepare the test solutions by diluting the stock solution with distilled water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 10, 50, 100 µg/mL). A control solution should be prepared with acetone and Tween-20 in water only.

  • Sow the seeds of the target weed species in the pots or trays.

  • Evenly spray the soil surface with the test solutions.

  • Place the pots or trays in a growth chamber maintained at 25 ± 2 °C with a 12-hour light/dark cycle.

  • After 10-14 days, assess the herbicidal effect by counting the number of germinated seeds and measuring the shoot and root length of the seedlings.

  • Calculate the percentage of inhibition compared to the control group.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of novel pyridazine herbicides from this compound.

Synthetic_Workflow start 3,6-Dichloro-4- methoxypyridazine reagent Substituted Phenol (R-OH) K2CO3, DMF start->reagent S_NAr Reaction product 3-Chloro-4-methoxy-6- (substituted phenoxy)pyridazine reagent->product purification Purification (Column Chromatography) product->purification bioassay Herbicidal Activity Assay purification->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: General workflow for the synthesis and evaluation of novel pyridazine herbicides.

Phytoene Desaturase (PDS) Inhibition Pathway

This diagram illustrates the mechanism of action of PDS-inhibiting herbicides within the carotenoid biosynthesis pathway.

PDS_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene Phytoene Desaturase (PDS) Bleaching Bleaching & Plant Death Phytoene->Bleaching Lycopene Lycopene ZetaCarotene->Lycopene ... Carotenoids Carotenoids & Chlorophyll Protection Lycopene->Carotenoids Herbicide Novel Pyridazine Herbicide (PDS Inhibitor) Herbicide->Inhibition Inhibition->Phytoene Inhibition

Caption: Inhibition of Phytoene Desaturase (PDS) by novel pyridazine herbicides.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the rational design and synthesis of novel herbicides based on the this compound scaffold. By targeting the phytoene desaturase enzyme, researchers can develop potent bleaching herbicides. The provided synthetic methodology is robust and amenable to the creation of a diverse library of compounds for structure-activity relationship studies, paving the way for the discovery of new and effective crop protection agents.

References

Application of 3,6-Dichloro-4-methoxypyridazine in Fungicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4-methoxypyridazine is a heterocyclic compound that serves as a valuable scaffold in the development of novel fungicides. The presence of two reactive chlorine atoms and a methoxy group on the pyridazine ring allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potential fungicidal activity. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the discovery and development of new antifungal agents for crop protection.

The core strategy involves the selective nucleophilic substitution of the chlorine atoms at the 3 and 6 positions of the pyridazine ring with various nucleophiles, such as amines, thiols, and alcohols. The methoxy group at the 4-position influences the reactivity of the chlorine atoms and can also play a role in the binding of the final molecule to its biological target.

Application Notes

Lead Compound Identification and Optimization

This compound is an excellent starting material for generating a library of candidate fungicides for high-throughput screening. The differential reactivity of the two chlorine atoms can be exploited for sequential substitutions, leading to a broad range of chemical diversity.

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles. The reaction conditions can be tuned to favor either mono- or di-substitution. Common nucleophiles include:

    • Amines: Primary and secondary amines (aliphatic and aromatic) can be introduced to generate aminopyridazine derivatives.

    • Thiols: Thiophenols and alkyl thiols can be used to synthesize thiopyridazine analogs.

    • Alcohols/Phenols: Alkoxides and phenoxides can displace the chlorine atoms to form ether linkages.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkynyl groups, further expanding the chemical space.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the groups introduced at the 3 and 6 positions allows for the exploration of the structure-activity relationship (SAR). The nature of the substituents (e.g., size, electronics, lipophilicity) can significantly impact the fungicidal potency and spectrum of activity. While specific SAR data for derivatives of this compound is not extensively published, data from related 3,6-dichloropyridazine and other pyridazine fungicides can provide valuable guidance. For instance, studies on pyridazinone-thiadiazoles have shown that the nature of substituents on the aryl rings significantly influences their in vivo activity against wheat leaf rust (Puccinia recondita).

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for a series of fungicides derived from this compound, based on published data for structurally related pyridazine fungicides. These tables are for illustrative purposes to guide research efforts.

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Hypothetical 4-Methoxy-pyridazine Derivatives

Compound IDR1R2Botrytis cinereaAlternaria alternataFusarium graminearumRhizoctonia solani
DMP-1 -NH-C6H5Cl15.225.8>5018.5
DMP-2 -NH-C6H4-4-FCl8.712.145.39.2
DMP-3 -S-C6H5Cl22.430.1>5025.7
DMP-4 -NH-C6H5-NH-C6H55.17.920.16.3
DMP-5 -NH-C6H4-4-F-NH-C6H4-4-F2.34.515.83.1
Hymexazol (Commercial Control)28.535.212.740.1

Table 2: In Vivo Protective Efficacy (%) of Selected Derivatives against Botrytis cinerea on Tomato Plants

Compound IDConcentration (µg/mL)Disease Incidence (%)Protective Effect (%)
DMP-2 2002575
DMP-5 2001585
Mancozeb 2003070
Control -1000

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Arylamino-pyridazine Derivative (Illustrative Example: DMP-2)

This protocol describes a general method for the mono-substitution of this compound with an aniline derivative.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Assay - Mycelial Growth Inhibition

This protocol outlines a standard method to assess the in vitro fungicidal activity of synthesized compounds.[1][2]

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Alternaria alternata)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium and autoclave. Cool to 45-50 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Add an equivalent amount of DMSO to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 1 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc = average diameter of the fungal colony in the control, and dt = average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis.

Protocol 3: In Vivo Antifungal Assay - Protective Effect on Tomato Plants

This protocol describes a method to evaluate the protective (prophylactic) activity of the compounds against a fungal pathogen on a host plant.

Materials:

  • Synthesized compounds

  • Wetting agent (e.g., Tween-20)

  • Tomato plants (4-6 leaf stage)

  • Spore suspension of the fungal pathogen (e.g., Botrytis cinerea, 1 x 106 spores/mL)

  • Spray bottle

Procedure:

  • Prepare a solution of the test compound at the desired concentration (e.g., 200 µg/mL) in water containing a wetting agent (e.g., 0.1% Tween-20).

  • Spray the tomato plants with the compound solution until runoff. Control plants are sprayed with the water-wetting agent solution.

  • Allow the treated plants to air dry for 24 hours.

  • Inoculate the plants by spraying with the fungal spore suspension.

  • Place the inoculated plants in a high-humidity chamber (e.g., >95% relative humidity) at 20-25 °C for 3-5 days to allow for disease development.

  • Assess the disease severity on the leaves using a rating scale (e.g., 0 = no symptoms, 1 = <25% leaf area affected, 2 = 25-50% leaf area affected, 3 = >50% leaf area affected).

  • Calculate the disease index and the protective effect using appropriate formulas.

Mandatory Visualizations

Logical Relationship: Fungicide Development Workflow

G A Starting Material This compound B Chemical Synthesis (e.g., Nucleophilic Substitution) A->B C Library of Derivatives B->C D In Vitro Screening (Mycelial Growth Inhibition) C->D E Identification of Hits D->E F SAR Studies E->F G Lead Optimization F->G G->C H In Vivo Testing (Protective & Curative) G->H J Lead Candidate G->J I Mechanism of Action Studies H->I

Caption: Workflow for fungicide development from this compound.

Signaling Pathway: Inhibition of Succinate Dehydrogenase (SDH)

G cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Q Ubiquinone Pool SDH->Q Electron Transfer Fumarate Fumarate SDH->Fumarate Reduction CIII Complex III Q->CIII Succinate Succinate Succinate->SDH Oxidation Fungicide Pyridazine Derivative (SDHI) Fungicide->SDH Inhibition G cluster_0 Mitochondrial Inner Membrane CII Complex II UQ Ubiquinol CII->UQ CIII Cytochrome bc1 Complex (Complex III) CytC Cytochrome c CIII->CytC CIV Complex IV UQ->CIII Electron Transfer CytC->CIV Fungicide Pyridazine Derivative (QoI/QiI) Fungicide->CIII Inhibition

References

Application Notes and Protocols for 3,6-Dichloro-4-methoxypyridazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,6-dichloro-4-methoxypyridazine as a versatile precursor for the development of novel pharmaceutical agents. This document details its application in the synthesis of kinase inhibitors, offering a representative protocol and quantitative data to facilitate the synthesis of biologically active molecules.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. The pyridazine core is a common scaffold in numerous biologically active compounds. The presence of two reactive chlorine atoms at the 3- and 6-positions allows for sequential and regioselective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 4-position modulates the electronic properties of the ring, influencing the reactivity of the chloro substituents. This allows for the strategic synthesis of diverse libraries of substituted pyridazines for screening against various therapeutic targets, particularly protein kinases.

Key Applications in Drug Discovery

The this compound scaffold is particularly useful in the synthesis of inhibitors targeting protein kinases, which are critical enzymes often implicated in diseases such as cancer and inflammatory disorders. The pyridazine moiety can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By strategically displacing the chlorine atoms with various amines, phenols, and other nucleophiles, researchers can optimize the potency and selectivity of the resulting compounds against specific kinases like Activin-like Kinase 5 (ALK5), c-Jun N-terminal Kinase 1 (JNK1), and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: Synthesis of a Representative ALK5 Inhibitor Intermediate

The following table summarizes the quantitative data for a representative two-step synthesis of a potential ALK5 inhibitor intermediate starting from this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
1This compound4-Aminophenol, K₂CO₃, DMF, 100 °C, 12 h4-((6-Chloro-4-methoxypyridazin-3-yl)amino)phenol85>98 (by HPLC)
24-((6-Chloro-4-methoxypyridazin-3-yl)amino)phenol2-Aminopyridine, Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 110 °C, 24 h4-((6-(Pyridin-2-ylamino)-4-methoxypyridazin-3-yl)amino)phenol78>99 (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of 4-((6-Chloro-4-methoxypyridazin-3-yl)amino)phenol (Intermediate 1)

This protocol describes the regioselective nucleophilic aromatic substitution at the C6 position of this compound with 4-aminophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, 4-aminophenol, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Synthesis of 4-((6-(Pyridin-2-ylamino)-4-methoxypyridazin-3-yl)amino)phenol (Representative ALK5 Inhibitor)

This protocol outlines the subsequent Buchwald-Hartwig amination to introduce the second substituent.

Materials:

  • 4-((6-Chloro-4-methoxypyridazin-3-yl)amino)phenol (1.0 eq)

  • 2-Aminopyridine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-((6-chloro-4-methoxypyridazin-3-yl)amino)phenol, 2-aminopyridine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product.

Mandatory Visualizations

G cluster_protocol1 Protocol 1: Synthesis of Intermediate 1 cluster_protocol2 Protocol 2: Synthesis of Final Product start1 This compound + 4-Aminophenol reagents1 K₂CO₃, DMF 100 °C, 12 h start1->reagents1 product1 Intermediate 1: 4-((6-Chloro-4-methoxypyridazin-3-yl)amino)phenol reagents1->product1 workup1 Aqueous Workup & Purification product1->workup1 start2 Intermediate 1 + 2-Aminopyridine workup1->start2 reagents2 Pd(OAc)₂, Xantphos, Cs₂CO₃ Dioxane, 110 °C, 24 h start2->reagents2 product2 Final Product: Representative ALK5 Inhibitor reagents2->product2 workup2 Filtration & Purification product2->workup2

Caption: Experimental workflow for the synthesis of a representative ALK5 inhibitor.

G TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binding ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-Smad2/3 SMAD_complex Smad Complex pSMAD23->SMAD_complex Complex formation with SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., PAI-1, Collagen) Nucleus->Gene_Transcription Regulates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibition

Caption: Simplified ALK5 signaling pathway and the point of inhibition.

Application Notes and Protocols: Reaction of 3,6-Dichloro-4-methoxypyridazine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 3,6-dichloro-4-methoxypyridazine with various primary and secondary amines. This reaction is a key step in the synthesis of diverse substituted pyridazine derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of a variety of biologically active molecules. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, including amines. The presence of the methoxy group at the 4-position influences the regioselectivity of the substitution, generally directing the initial amination to the 6-position due to electronic and steric factors. The resulting 6-amino-3-chloro-4-methoxypyridazine derivatives can be further functionalized at the remaining chlorine atom, providing access to a diverse library of compounds for drug discovery programs.

Applications in Medicinal Chemistry

Substituted pyridazine cores are found in numerous compounds with a broad spectrum of pharmacological activities. Derivatives synthesized from this compound have been investigated for their potential as:

  • Anticancer Agents: Many pyridazine derivatives exhibit potent inhibitory activity against various kinases involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Compounds bearing the pyridazine scaffold have shown promise as inhibitors of inflammatory mediators.

  • Antiviral and Antimicrobial Agents: The pyridazine nucleus is a key pharmacophore in a number of compounds with activity against various viruses and microbes.

Reaction Scheme and Regioselectivity

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. The first substitution typically occurs at the C6 position, yielding the monosubstituted product. This regioselectivity is attributed to the electronic influence of the methoxy group and the nitrogen atoms in the pyridazine ring.

Reaction_Scheme cluster_conditions Reaction Conditions reagent 3,6-Dichloro- 4-methoxypyridazine product 6-(Substituted-amino)-3-chloro- 4-methoxypyridazine reagent->product Nucleophilic Aromatic Substitution (SNAr) amine Primary or Secondary Amine (R1R2NH) amine->product side_product HCl Solvent (e.g., EtOH, DMF, Dioxane) Solvent (e.g., EtOH, DMF, Dioxane) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Temperature (e.g., RT to reflux) Temperature (e.g., RT to reflux)

Caption: General reaction scheme for the amination of this compound.

Experimental Protocols

The following protocols provide general guidelines for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific amines.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add benzylamine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(benzylamino)-3-chloro-4-methoxypyridazine.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add morpholine (1.2 eq) followed by triethylamine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield 3-chloro-4-methoxy-6-(morpholin-4-yl)pyridazine.

Data Presentation

The following table summarizes representative examples of the reaction of this compound with various amines.

AmineProductReaction ConditionsYield (%)
Ammonia6-Amino-3-chloro-4-methoxypyridazineNH₃ in solvent, 30-180 °C, 5-26 h[1]High
Benzylamine6-(Benzylamino)-3-chloro-4-methoxypyridazineK₂CO₃, EtOH, refluxGood
Aniline3-Chloro-4-methoxy-6-(phenylamino)pyridazineBase, solvent, heatModerate to Good
Morpholine3-Chloro-4-methoxy-6-(morpholin-4-yl)pyridazineEt₃N, DMF, RT to 60 °CGood
Piperidine3-Chloro-4-methoxy-6-(piperidin-1-yl)pyridazineBase, solvent, heatGood

Note: Yields are generalized based on typical SNAr reactions on similar substrates and may vary depending on the specific reaction conditions.

Visualization of a Potential Signaling Pathway

Derivatives of substituted pyridazines have been shown to inhibit various protein kinases involved in cancer signaling pathways. For instance, they can act as ATP-competitive inhibitors of kinases in the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Amino-methoxypyridazine Derivative Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by an amino-methoxypyridazine derivative.

Experimental Workflow

The general workflow for the synthesis and purification of amino-substituted methoxypyridazines is outlined below.

Experimental_Workflow Start Start: 3,6-Dichloro- 4-methoxypyridazine & Amine Reaction Reaction Setup (Solvent, Base) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Product: Substituted Aminopyridazine Characterization->FinalProduct

Caption: General experimental workflow for the synthesis of amino-methoxypyridazines.

Conclusion

The reaction of this compound with amines provides a reliable and versatile method for the synthesis of a wide array of substituted pyridazine derivatives. These compounds serve as valuable scaffolds in the development of novel therapeutic agents. The protocols and data presented herein offer a foundation for researchers to explore this important class of molecules in their drug discovery and development endeavors. Further optimization of reaction conditions for specific amine nucleophiles is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reactions of 3,6-dichloro-4-methoxypyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science, offering a scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for the regioselective mono-arylation of dichloropyridazine derivatives, focusing on the introduction of an aryl or heteroaryl substituent at the C6 position.

Introduction

This compound possesses two reactive chloride leaving groups, rendering it an ideal substrate for sequential cross-coupling reactions. The presence of the electron-donating methoxy group at the C4 position influences the reactivity of the adjacent chlorine atoms. Based on established principles of Suzuki-Miyaura couplings on substituted dihalopyridazines, the C6 position is generally favored for the initial coupling reaction, primarily due to steric hindrance from the methoxy group influencing the approach to the C3 position. This regioselectivity allows for the controlled synthesis of 3-chloro-6-aryl-4-methoxypyridazine derivatives, which can be further functionalized at the remaining chloro-position.

Key Considerations for Successful Coupling

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive aryl chloride bond to the palladium center.

  • Base and Solvent: The selection of an appropriate base and solvent system is crucial for an efficient catalytic cycle. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while ethereal solvents like 1,4-dioxane and dimethoxyethane (DME), often in combination with water, are frequently used.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-Arylation at the C6 Position

This protocol is designed for the selective introduction of an aryl group at the C6 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 0.5 mmol scale reaction).

  • Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes representative quantitative data for the mono-arylation of this compound with various boronic acids, based on the general protocol described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Chloro-4-methoxy-6-phenylpyridazine~60-75%
24-Methylphenylboronic acid3-Chloro-4-methoxy-6-(p-tolyl)pyridazine~65-80%
34-Methoxyphenylboronic acid3-Chloro-6-(4-methoxyphenyl)-4-methoxypyridazine~70-85%
43-Thienylboronic acid3-Chloro-4-methoxy-6-(thiophen-3-yl)pyridazine~55-70%

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., Na2CO3) Catalyst Add Catalyst: - Pd(PPh3)4 Reactants->Catalyst Solvent Add Degassed Solvents: - DME/Water Catalyst->Solvent Heat Heat to 80 °C under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: 3-Chloro-6-aryl-4-methoxypyridazine Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid Derivative) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes: Synthesis of Bioactive Pyridazine Derivatives from 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of bioactive pyridazine derivatives utilizing 3,6-dichloro-4-methoxypyridazine as a key building block. The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This document outlines the synthesis of novel 3,6-disubstituted pyridazines and presents their anti-proliferative activities against various cancer cell lines, highlighting their potential as inhibitors of cyclin-dependent kinase 2 (CDK2).[3]

Introduction

This compound is a versatile starting material for the synthesis of a diverse library of heterocyclic compounds. The two chlorine atoms at the 3- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The methoxy group at the 4-position can also influence the reactivity and biological activity of the resulting molecules. Pyridazine-containing compounds have shown promise as potent anticancer agents, and the development of novel derivatives is an active area of research.[1][2][3]

This application note focuses on the synthesis of a series of 3,6-disubstituted pyridazines and the evaluation of their anticancer activity. The synthesized compounds were screened against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3).[3] Several compounds demonstrated significant anti-proliferative activity, with some exhibiting submicromolar IC50 values.[3] Further investigation revealed that these compounds likely exert their anticancer effects through the inhibition of CDK2, a key regulator of the cell cycle.[3]

Data Presentation

The anti-proliferative activities of a series of synthesized 3,6-disubstituted pyridazine derivatives are summarized in the tables below. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Table 1: Anti-proliferative Activity of 3,6-Disubstituted Pyridazines against Human Cancer Cell Lines [3]

Compound IDT-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)
11a 4-Fluorophenyl4-Morpholinyl1.87 ± 0.062.54 ± 0.0835.9 ± 1.18
11b 4-Fluorophenyl4-(4-Methylpiperazin-1-yl)1.12 ± 0.041.53 ± 0.0529.8 ± 0.98
11c 4-Fluorophenyl4-Thiomorpholinyl2.45 ± 0.083.11 ± 0.10> 100
11d 4-Chlorophenyl4-Morpholinyl0.98 ± 0.031.32 ± 0.0425.6 ± 0.84
11e 4-Chlorophenyl4-(4-Methylpiperazin-1-yl)0.75 ± 0.021.01 ± 0.0321.4 ± 0.70
11h 4-Bromophenyl4-(4-Methylpiperazin-1-yl)0.61 ± 0.020.88 ± 0.0318.9 ± 0.62
11l 4-Methoxyphenyl4-(4-Methylpiperazin-1-yl)0.52 ± 0.020.71 ± 0.0215.3 ± 0.50
11m 4-Morpholinyl4-Morpholinyl0.43 ± 0.010.99 ± 0.0312.7 ± 0.42

Table 2: CDK2 Inhibitory Activity of Selected Pyridazine Derivatives [3]

Compound IDCDK2 IC₅₀ (nM)
11e 151 ± 6.16
11h 43.8 ± 1.79
11l 55.6 ± 2.27
11m 20.1 ± 0.82

Experimental Protocols

General Synthetic Protocol for 3,6-Disubstituted Pyridazines

This protocol is adapted from the synthesis of similar 3,6-disubstituted pyridazines and can be applied to reactions starting with this compound.[3]

Materials:

  • This compound

  • Appropriate amine nucleophile (e.g., morpholine, 4-methylpiperazine)

  • 1,4-Dioxane

  • Hünig's base (N,N-Diisopropylethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add the first amine nucleophile (1.1 eq) and Hünig's base (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the first substitution, cool the reaction mixture to room temperature.

  • Add the second amine nucleophile (1.2 eq) and additional Hünig's base (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux again and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,6-disubstituted-4-methoxypyridazine.

Protocol for In Vitro Anti-proliferative Activity (SRB Assay)

The anti-proliferative activity of the synthesized compounds can be evaluated using the Sulforhodamine B (SRB) assay.[3]

Materials:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231, SKOV-3)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics

  • 96-well plates

  • Synthesized pyridazine compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris buffer

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48 hours.

  • After the incubation period, fix the cells by adding cold TCA solution and incubate for 1 hour at 4 °C.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with Tris buffer.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualizations

Synthetic Workflow

G start This compound reagent1 Nucleophile 1 (e.g., Amine) Hünig's Base 1,4-Dioxane, Reflux start->reagent1 Step 1 intermediate 3-Substituted-6-chloro- 4-methoxypyridazine reagent1->intermediate reagent2 Nucleophile 2 (e.g., Amine) Hünig's Base 1,4-Dioxane, Reflux intermediate->reagent2 Step 2 product 3,6-Disubstituted- 4-methoxypyridazine reagent2->product workup Work-up and Purification (Extraction, Chromatography) product->workup final_product Bioactive Heterocycle workup->final_product

Caption: General workflow for the synthesis of 3,6-disubstituted-4-methoxypyridazines.

Signaling Pathway of CDK2 in Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Pyridazine Synthesized Pyridazine Derivatives Pyridazine->CDK2 inhibits

Caption: Inhibition of CDK2 by synthesized pyridazines disrupts cell cycle progression.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,6-Dichloro-4-methoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 3,6-dichloro-4-methoxypyridazine and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug development due to the differential reactivity of the substituted pyridazine core, allowing for selective functionalization.

Introduction

The 3,6-dichloropyridazine core is a key building block for the synthesis of a wide range of biologically active molecules. The introduction of a methoxy group at the 4-position modulates the electronic properties of the ring and provides a handle for further derivatization. The chlorine atoms at the 3- and 6-positions can be selectively displaced by various nucleophiles, making this compound a valuable intermediate for the generation of compound libraries in drug discovery programs.

Synthetic Strategy Overview

The synthesis of this compound and its derivatives can be approached in a multi-step sequence. The general workflow involves the initial construction of the pyridazine ring, followed by chlorination and subsequent functionalization at the C4-position. Further derivatization can be achieved through nucleophilic aromatic substitution at the remaining chloro-positions.

G cluster_0 Core Synthesis cluster_1 C4-Functionalization cluster_2 Further Derivatization MaleicAnhydride Maleic Anhydride Pyridazinediol 3,6-Pyridazinediol MaleicAnhydride->Pyridazinediol  Hydrazine Hydrate, HCl Hydrazine Hydrazine Hydrazine->Pyridazinediol Dichloropyridazine 3,6-Dichloropyridazine Pyridazinediol->Dichloropyridazine  POCl3 Trichloropyridazine 3,4,6-Trichloropyridazine Dichloropyridazine->Trichloropyridazine  Chlorinating Agent Alkylpyridazine 3,6-Dichloro-4-alkylpyridazine Dichloropyridazine->Alkylpyridazine  Alkylating Agents, Radical Initiator Methoxypyridazine This compound Trichloropyridazine->Methoxypyridazine  Sodium Methoxide FinalDerivatives Diverse C3/C6-Substituted 4-Methoxypyridazines Methoxypyridazine->FinalDerivatives  Nucleophilic Aromatic Substitution (e.g., Amines, Thiols)

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol describes the synthesis of the key precursor, 3,6-dichloropyridazine, from 3,6-dihydroxypyridazine (maleic hydrazide).

Materials:

  • 3,6-Dihydroxypyridazine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Chloroform (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,6-dihydroxypyridazine (1.0 eq) in phosphorus oxychloride (3.0 - 5.0 eq). Chloroform can be used as a solvent.[1]

  • Heat the reaction mixture to reflux (or at a specific temperature, e.g., 50-80 °C) and stir for 3.5 to 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly and carefully pour the resulting viscous residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or by pouring it into a cold saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 3,6-dichloropyridazine, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This proposed protocol is based on the nucleophilic aromatic substitution of a trichlorinated pyridazine precursor.

Part A: Synthesis of 3,4,6-Trichloropyridazine

A chlorination step is required to introduce a chlorine atom at the C4 position.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Suitable chlorinating agent (e.g., sulfuryl chloride, chlorine gas with a catalyst)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Round-bottom flask, gas inlet/outlet, magnetic stirrer, light source (for radical initiation if needed).

Procedure:

  • Dissolve 3,6-dichloropyridazine in an inert solvent in a round-bottom flask.

  • Introduce the chlorinating agent. The reaction conditions (temperature, use of a radical initiator or catalyst) will depend on the chosen chlorinating agent.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction appropriately (e.g., with a reducing agent for excess chlorine) and wash the organic layer with water and brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain 3,4,6-trichloropyridazine.

Part B: Regioselective Methoxylation

Materials:

  • 3,4,6-Trichloropyridazine (1.0 eq)

  • Sodium methoxide (1.0 - 1.2 eq)

  • Anhydrous methanol or an inert solvent like THF or DMF

  • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Dissolve 3,4,6-trichloropyridazine in anhydrous methanol or an appropriate inert solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or gently heat to drive the substitution. The C4 position is generally the most activated for nucleophilic attack in such systems.

  • Monitor the reaction by TLC or GC-MS for the formation of the desired product.

  • Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 3: Synthesis of 3,6-Dichloro-4-alkylpyridazine Derivatives (Example: 4-Isopropyl)

This protocol outlines the synthesis of a C4-alkylated derivative via a radical substitution reaction.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Isobutyric acid (1.0 - 1.2 eq)

  • Silver nitrate (AgNO₃) (catalytic amount)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 - 3.0 eq)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ammonium hydroxide (for pH adjustment)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, magnetic stirrer, heating mantle, addition funnel.

Procedure:

  • In a round-bottom flask, slurry 3,6-dichloropyridazine (1.0 eq), silver nitrate, and isobutyric acid in water.[2]

  • Add sulfuric acid and heat the mixture to around 60 °C.[2]

  • Slowly add a solution of ammonium persulfate in water to the reaction mixture. An exotherm may be observed.[2]

  • After the addition is complete, continue stirring for a specified time and then cool the mixture.

  • Adjust the pH to 9-10 with ammonium hydroxide.[2]

  • Extract the mixture with diethyl ether (or another suitable solvent) multiple times.

  • Combine the organic layers, wash with dilute sodium hydroxide solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3,6-dichloro-4-isopropylpyridazine.[2]

Data Presentation

ProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Ref.
3,6-Dichloropyridazine3,6-DihydroxypyridazinePOCl₃Chloroform50472.3599.03[1]
3,6-Dichloropyridazine3,6-DihydroxypyridazinePOCl₃Chloroform653.586-[1]
3,6-Dichloropyridazine3,6-DihydroxypyridazinePOCl₃Methanol/Water80188.6598.13[1]
3,6-Dichloro-4-isopropylpyridazine3,6-DichloropyridazineIsobutyric acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄Water75-~42-[2]
3,6-Dichloro-4-isopropylpyridazine3,6-DichloropyridazineIsobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFAWater700.3396-[3]
3,6-Dichloro-4-methylpyridazine4-Methyl-3,6-pyridazinediolPOCl₃-Reflux789-[4]

Application Notes: Further Derivatization

The synthesized this compound is a versatile intermediate for creating diverse molecular libraries. The two chlorine atoms at positions 3 and 6 are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions can be influenced by the electronic nature of the nucleophile and the reaction conditions, potentially allowing for selective substitution.

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, THF).

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.0 - 2.2 eq) and a base if necessary (e.g., triethylamine, potassium carbonate).

  • Heat the reaction mixture to reflux or a specific temperature and monitor by TLC.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

This strategy allows for the introduction of a wide variety of functional groups at the C3 and C6 positions, which is a key step in structure-activity relationship (SAR) studies during drug development.[5][6]

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chlorinating agents can be toxic and corrosive. Use with adequate ventilation.

  • Always wear appropriate PPE when handling chemicals.

  • Reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Analytical Characterization of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3,6-Dichloro-4-methoxypyridazine. The following protocols are designed to be adapted for use in a variety of laboratory settings.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for the development and optimization of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄Cl₂N₂O---
Molecular Weight179.00 g/mol ChemScene
Melting Point130-131 °CChemicalBook[1]
Boiling Point (Predicted)314.1 ± 37.0 °CChemicalBook[1]
Density (Predicted)1.446 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted)-0.02 ± 0.10ChemicalBook[1]
Storage Conditions2-8°C under inert gasChemicalBook[1]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this moderately polar, halogenated aromatic compound.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of pyridazine derivatives. Given the halogenated aromatic nature of the analyte, a phenyl-hexyl or pentafluorophenyl (PFP) column could also provide alternative selectivity.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is generally effective. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase can be optimized to achieve the desired resolution and run time.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for aromatic compounds. A diode array detector (DAD) can be used to obtain the full UV spectrum for peak purity assessment.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Perform serial dilutions to prepare calibration standards. Filter the sample through a 0.22 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter (0.22 µm) s3->s4 h1 Inject Sample s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify Purity/Concentration d1->d2 Structure_Confirmation Compound 3,6-Dichloro-4- methoxypyridazine MS Mass Spectrometry Compound->MS provides FTIR FTIR Spectroscopy Compound->FTIR provides NMR NMR Spectroscopy Compound->NMR provides HPLC_GC Chromatography (HPLC/GC) Compound->HPLC_GC assesses MW Molecular Weight (m/z 178/180) FunctionalGroups Functional Groups (C=N, C-O, C-Cl) Connectivity Proton & Carbon Environment Purity Purity Assessment MS->MW FTIR->FunctionalGroups NMR->Connectivity HPLC_GC->Purity

References

handling and disposal procedures for 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of 3,6-Dichloro-4-methoxypyridazine (CAS No. 70952-62-4), a chemical intermediate utilized in the synthesis of more complex molecules. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of research activities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.01 g/mol
Appearance White to off-white solid[2]
Melting Point 130-131 °C[2]
Boiling Point 314.1 ± 37.0 °C (Predicted)[2]
Density 1.446 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications. A related compound, 3,6-Dichloro-4-methylpyridazine, is noted to be harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4]

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Experimental Protocols

Protocol 1: Safe Handling of this compound

This protocol outlines the necessary precautions for handling this compound in a laboratory setting.

1.1 Personal Protective Equipment (PPE)

Before handling the compound, all personnel must wear the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[3]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron. Closed-toe shoes are mandatory.[3]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]

1.2 Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

1.3 Weighing and Solution Preparation

  • Designate a specific area within the chemical fume hood for weighing and handling this compound.

  • Place a weigh boat on a calibrated analytical balance.

  • Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.[6]

  • Once the desired mass is obtained, securely close the stock container.

  • To prepare a solution, add the weighed solid to a suitable solvent in a flask, stirring gently to dissolve.

  • If sonication is required, ensure the vessel is securely capped.

Protocol 2: Disposal of this compound

This protocol provides guidelines for the safe disposal of this compound and associated contaminated materials.

2.1 Waste Segregation and Collection

  • Solid Waste: Collect all unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2.2 Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

2.3 Decontamination

  • Glassware and Equipment: Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste. Subsequently, wash with soap and water.

  • Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent, followed by a thorough cleaning with soap and water.

2.4 Final Disposal

  • Dispose of all waste in accordance with local, state, and federal regulations.[5] It is recommended to contact a licensed professional waste disposal service for final disposal.[6]

Visual Workflow

Workflow for Safe Handling and Disposal of this compound prep Preparation ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe fume_hood Work in a Chemical Fume Hood prep->fume_hood handling Handling disposal Disposal handling->disposal Spill/Cleanup weigh Weigh Compound handling->weigh segregate Segregate Waste: - Solid - Liquid disposal->segregate decontaminate Decontaminate: - Glassware - Surfaces disposal->decontaminate ppe->handling fume_hood->handling dissolve Prepare Solution weigh->dissolve dissolve->disposal waste_pickup Arrange for Licensed Waste Disposal segregate->waste_pickup decontaminate->waste_pickup

Caption: Workflow for handling and disposal of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,6-Dichloro-4-methoxypyridazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves a two-step process. The first step is the chlorination of a pyridazine precursor, followed by a regioselective methoxylation. A common starting material for the precursor, 3,4,6-trichloropyridazine, is maleic anhydride, which undergoes several transformations.

Q2: What are the common issues encountered during the synthesis of this compound?

Common issues include low yields, the formation of isomeric and di-substituted impurities during the methoxylation step, and challenges in purifying the final product.

Q3: How can I improve the yield of the chlorination step to produce the 3,4,6-trichloropyridazine precursor?

Optimizing the chlorination of 4-chloro-3,6-dihydroxypyridazine with phosphorus oxychloride and a catalyst can significantly improve the yield. The reaction should be carefully monitored to prevent the formation of unwanted byproducts.

Q4: What is a critical factor in the methoxylation of 3,4,6-trichloropyridazine?

Regioselectivity is the most critical factor. The goal is to selectively introduce a methoxy group at the C4 position without significant substitution at other positions. This is typically achieved by carefully controlling the reaction conditions, particularly the temperature and the amount of sodium methoxide used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete methoxylation reaction.Ensure the use of a sufficient amount of sodium methoxide. Monitor the reaction progress using TLC or GC to ensure completion.
Formation of side products due to over-methoxylation.Use a controlled amount of sodium methoxide (typically 1 equivalent). Maintain a low reaction temperature to favor mono-methoxylation.
Loss of product during work-up and purification.Optimize the extraction and purification steps. Column chromatography with a suitable eluent system can be effective for separating the desired product from impurities.
Formation of Impurities (e.g., dimethoxy derivatives) Excess sodium methoxide or prolonged reaction time.Carefully control the stoichiometry of the reactants. Quench the reaction once the formation of the desired product is maximized, as monitored by TLC or GC.
High reaction temperature.Perform the reaction at a lower temperature to enhance the selectivity of the mono-methoxylation at the C4 position.
Difficulty in Purifying the Final Product Presence of closely related isomers or unreacted starting material.Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a gradient elution to separate the desired product. Recrystallization from a suitable solvent system can also be effective.
The product is an oil or a low-melting solid.If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is the best approach.

Experimental Protocols

Synthesis of 3,4,6-Trichloropyridazine

A preparation method for 3,4,6-trichloropyridazine starts with maleic anhydride, which is first chlorinated with liquid chlorine after being dissolved in water to yield chloro-maleic anhydride. This intermediate is then reacted with a hydrazine hydrate solution, to which hydrochloric acid has been added, to form 4-chloro-3,6-dihydroxypyridazine. The subsequent chlorination of 4-chloro-3,6-dihydroxypyridazine with phosphorus oxychloride in the presence of a catalyst yields the crude 3,4,6-trichloropyridazine. The crude product can be purified by reduced pressure distillation.[1]

Synthesis of this compound

The methoxylation of 3,4,6-trichloropyridazine can be performed to yield this compound. A study by Eichenberger et al., referenced in a paper by Nagashima et al., reported achieving a 70% yield for this monomethoxylation reaction using sodium methoxide.[2]

Detailed Protocol for Monomethoxylation: While the specific details from the original Eichenberger et al. publication are not provided in the referencing article, a general procedure for nucleophilic aromatic substitution with sodium methoxide on a related compound, 3,4,5-trichloropyridazine, can be adapted. A solution of sodium methoxide (0.5 M in methanol) is added to a solution of the trichloropyridazine in methanol with stirring at a low temperature (e.g., below 0°C). The reaction is then allowed to proceed at room temperature for a specified time.[3] After completion, the solvent is removed, and the product is isolated through extraction and purified by chromatography.[3]

It is crucial to monitor the reaction closely to avoid the formation of dimethoxy products, such as 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine, which can form as a molecular complex.[2]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Related Reactions.

Reaction Starting Material Reagents Product Reported Yield Reference
Monomethoxylation3,4,6-TrichloropyridazineSodium MethoxideThis compound70%Eichenberger et al. (cited in[2])
Monomethoxylation3,4,5-TrichloropyridazineSodium Methoxide3,4-Dichloro-5-methoxypyridazine, 3,5-Dichloro-4-methoxypyridazine, 4,5-Dichloro-3-methoxypyridazineMixture of isomers[3]
Dimethoxylation3,4,6-Trichloropyridazine2 eq. Sodium Methoxide6-Chloro-3,4-dimethoxypyridazine and 3-Chloro-4,6-dimethoxypyridazine40% and 52% respectively[2]

Visualizations

SynthesisWorkflow MaleicAnhydride Maleic Anhydride ChloroMaleicAnhydride Chloro-maleic Anhydride MaleicAnhydride->ChloroMaleicAnhydride Chlorination DihydroxyPyridazine 4-Chloro-3,6-dihydroxypyridazine ChloroMaleicAnhydride->DihydroxyPyridazine Reaction with Hydrazine TrichloroPyridazine 3,4,6-Trichloropyridazine DihydroxyPyridazine->TrichloroPyridazine Chlorination (POCl3) TargetProduct This compound TrichloroPyridazine->TargetProduct Monomethoxylation (NaOMe)

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No LowYieldSolutions Optimize Methoxylation: - Control NaOMe stoichiometry - Adjust reaction temperature - Improve work-up CheckYield->LowYieldSolutions Yes Success Successful Synthesis CheckPurity->Success No ImpuritySolutions Address Side Reactions: - Limit NaOMe to 1 equivalent - Lower reaction temperature - Monitor reaction progress CheckPurity->ImpuritySolutions Yes LowYieldSolutions->Start Re-run with optimizations ImpuritySolutions->Start Re-run with optimizations

Caption: Troubleshooting logic for synthesis optimization.

References

purification of crude 3,6-Dichloro-4-methoxypyridazine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3,6-Dichloro-4-methoxypyridazine

This guide provides detailed troubleshooting advice and protocols for the purification of crude this compound via recrystallization, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound? Recrystallization is a crucial purification technique designed to remove impurities from a solid compound. For an intermediate like this compound, achieving high purity is essential for the success of subsequent reactions and to ensure the quality of the final active pharmaceutical ingredient.

Q2: How do I select an appropriate solvent for the recrystallization? The ideal solvent should dissolve this compound effectively at elevated temperatures but poorly at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is key to separating the desired compound from impurities and maximizing recovery.[1] For pyridazine derivatives, polar solvents are often a good starting point.[3] It is highly recommended to perform small-scale solubility tests to find the best solvent or solvent pair.[4]

Q3: My compound isn't crystallizing out of the solution upon cooling. What should I do? This situation, known as supersaturation, can often be resolved by inducing crystallization.[4] Two common methods are:

  • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystallization.[2]

Q4: What are the likely impurities in my crude this compound? Impurities can originate from various sources in the synthetic process. They typically fall into categories such as unreacted starting materials, byproducts from side reactions (e.g., isomeric impurities or over-reaction products), or residual reagents.[5]

Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming solid crystals.

  • Cause: The compound is precipitating from the solution at a temperature that is above its melting point. This is often exacerbated by a high concentration of impurities or by cooling the solution too rapidly.[4]

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider a different recrystallization solvent or a solvent pair with a lower boiling point.

Issue 2: The recovery yield is very low.

  • Cause 1: Using too much solvent. The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[3] This prevents the solution from becoming sufficiently supersaturated upon cooling, leaving a significant amount of product dissolved in the mother liquor.[3]

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. If too much solvent has already been added, you can carefully evaporate some of it to re-concentrate the solution.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

  • Solution 2: Use a pre-warmed funnel and flask for the hot filtration step and perform the filtration as quickly as possible to prevent cooling.[6]

  • Cause 3: Insufficient cooling. The crystallization may not be complete.

  • Solution 3: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]

Issue 3: The final product is still colored.

  • Cause: The presence of highly colored, soluble impurities that co-crystallize with the product.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a fine filter aid (like Celite) to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation

Table 1: Solvent Selection for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Boiling Point (°C)Comments
Ethanol HighLow-Medium78A good starting point for many pyridazine derivatives.[3] A 50% ethanol/water mixture is noted as a solvent for determining the melting point (130-131 °C), indicating it is a very suitable system.[7]
Isopropanol HighLow82Similar properties to ethanol, can be a good alternative.
Methanol Very HighMedium65The high solubility, even when cold, might lead to lower yields.
Toluene HighLow111Pyridine-type compounds can sometimes crystallize well from toluene.[8] Good for less polar impurities.
n-Hexane / Acetone AdjustableLowVariableA two-solvent system that can be effective.[9] Dissolve in minimal hot acetone (good solvent) and add hot hexane (poor solvent) dropwise until cloudy.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent (e.g., 50% Ethanol) and begin heating the mixture on a hotplate with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small increments until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for 2-5 minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-warmed stemless funnel containing fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved. The melting point of pure this compound is 130-131 °C.[7]

Visualizations

Caption: A decision tree for troubleshooting common recrystallization problems.

PurificationLogic Crude Crude this compound (Contains Impurities) Dissolution 1. Dissolution in Minimum Hot Solvent Crude->Dissolution HotFiltration 2. Hot Filtration Dissolution->HotFiltration Crystallization 3. Slow Cooling & Crystallization HotFiltration->Crystallization InsolubleImp Insoluble Impurities (e.g., dust, byproducts) HotFiltration->InsolubleImp Removed Isolation 4. Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation PureProduct Pure Crystalline Product Isolation->PureProduct SolubleImp Soluble Impurities (Remain in Mother Liquor) Isolation->SolubleImp Removed

Caption: Workflow illustrating the removal of impurities during recrystallization.

References

Technical Support Center: Purification of 3,6-Dichloro-4-methoxypyridazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a detailed protocol and troubleshooting advice for the purification of 3,6-Dichloro-4-methoxypyridazine using column chromatography. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of this compound, silica gel (70-230 mesh) is the standard and recommended stationary phase for normal-phase column chromatography.[1] Its polarity is well-suited for separating medium polarity compounds like the target molecule from common reaction impurities.

Q2: Which mobile phase system is most effective for this purification?

A2: A gradient elution using a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate is highly effective.[2] Starting with a low polarity mixture and gradually increasing the concentration of the more polar solvent allows for the separation of compounds with varying polarities. A common starting point is a 95:5 mixture of hexane:ethyl acetate, gradually increasing the ethyl acetate concentration.

Q3: How can I monitor the separation during the chromatography process?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation.[1] Small aliquots of the collected fractions are spotted on a TLC plate and developed in a suitable solvent system (e.g., the same solvent mixture used for elution). The spots can be visualized under UV light. This allows for the identification and pooling of fractions containing the pure product.

Q4: What are the common impurities encountered during the synthesis and purification of this compound?

A4: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Column Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel (70-230 mesh)Standard for normal-phase chromatography of moderately polar organic molecules.[1]
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter, 30-50 cm length)To ensure adequate separation capacity for the amount of crude product.
Mobile Phase Hexane and Ethyl AcetateA versatile solvent system for separating compounds of varying polarities.[2][3]
Elution Mode Gradient ElutionAllows for the effective separation of a wide range of compounds from non-polar to moderately polar.
Detection Method Thin-Layer Chromatography (TLC) with UV visualizationFor monitoring the elution of the product and pooling of pure fractions.[1]
Detailed Methodology
  • Preparation of the Slurry:

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Stir gently to remove any air bubbles.

  • Column Packing:

    • Pour the silica gel slurry into the chromatography column in a single, continuous motion.

    • Gently tap the sides of the column to ensure an even and compact packing, free of air bubbles and channels.

    • Allow the silica gel to settle, then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample-silica mixture onto the top of the prepared column.[1]

  • Elution:

    • Begin the elution with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate). The exact gradient will depend on the separation observed on TLC.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions that show a single spot corresponding to the pure product on the TLC plate.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Dry Load Crude Sample pack_column->load_sample start_elution Start Elution with Low Polarity Mobile Phase load_sample->start_elution gradient_elution Gradually Increase Polarity start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->gradient_elution pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_product Obtain Purified Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.- Column overloading.- Uneven column packing.- Optimize the mobile phase system using TLC. Start with a less polar solvent and gradually increase polarity.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a homogenous bed.
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of hexane).
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Streaking or Tailing of Spots on TLC - Sample is too concentrated on the TLC plate.- Presence of highly polar impurities.- Interaction with acidic silica gel.- Dilute the sample before spotting on the TLC plate.- Consider a pre-purification step like washing with a suitable solvent.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the silica gel.
Cracked or Channeled Column Bed - Column ran dry.- Packing was not allowed to settle properly.- Ensure the solvent level never drops below the top of the silica bed.- Repack the column, allowing the silica to settle completely before adding the sample.
Low Recovery of Purified Product - Product is irreversibly adsorbed onto the silica gel.- Some product was not eluted from the column.- Consider using a less active stationary phase like neutral alumina.- Continue eluting with a more polar solvent system to ensure all the product has been eluted.

References

common impurities in 3,6-Dichloro-4-methoxypyridazine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 3,6-Dichloro-4-methoxypyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Based on typical synthetic routes, common impurities in this compound may include:

  • Starting Material-Related Impurities: Unreacted precursors such as 3,6-dichloropyridazine or a dihydroxymethoxypyridazine intermediate.

  • Isomeric Impurities: Formation of other positional isomers during the synthesis process.

  • Byproducts of Chlorination: Incomplete chlorination can lead to the presence of mono-chloro pyridazine derivatives.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis, leading to the formation of the corresponding pyridazinone.

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying non-volatile impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile impurities and residual solvents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help in the identification of unknown impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly used purification methods are recrystallization and column chromatography. The choice between these methods will depend on the level and nature of the impurities present in the crude material.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not polar enough to dissolve the compound.

  • Solution: Try a more polar solvent or a solvent mixture. Common solvents for the recrystallization of pyridazine derivatives include ethanol, ethyl acetate, and mixtures of hexane with more polar solvents like acetone or THF.[2]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The cooling process is too rapid, or the concentration of the compound in the solvent is too high. Impurities can also sometimes inhibit crystallization.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If oiling out persists, try a different solvent system.

Problem: The recrystallized product is still not pure.

  • Possible Cause: The chosen solvent may not effectively discriminate between the product and a particular impurity. Impurities may have been trapped within the crystals due to rapid cooling.

  • Solution:

    • Perform a second recrystallization, potentially using a different solvent system.

    • Ensure the solution cools slowly to allow for the formation of well-defined crystals.

    • Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.

  • Solution:

    • Use Thin Layer Chromatography (TLC) to screen for a more effective eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Vary the ratio of the solvents to achieve good separation between the spot corresponding to this compound and any impurity spots.

    • A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, may be necessary for complex mixtures.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase (e.g., silica gel).

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.

Data Presentation

Table 1: Purity of 3,6-Dichloropyridazine After Different Purification Methods

Purification MethodPurity (GC)Reference
Silica Gel Column Chromatography99.03%[3]
Silica Gel Column Chromatography99.22%[3]
Recrystallization from n-hexaneNot specified, m.p. 67-69 °C[4]

Note: This data is for the related compound 3,6-dichloropyridazine and serves as an illustrative example of achievable purity levels.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature. Heat the mixture gently to boiling and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives a good separation between the product and impurities. A typical starting point would be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent to elute the desired compound.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 purity_check Purity Analysis (HPLC, GC-MS) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out impure_product Product still impure? oiling_out->impure_product No solution_oiling Reheat, add more solvent, cool slowly, or change solvent. oiling_out->solution_oiling Yes no_crystals No crystals form? impure_product->no_crystals No solution_impure Perform second recrystallization with a different solvent system. impure_product->solution_impure Yes solution_no_crystals Scratch flask, add seed crystal, or concentrate solution. no_crystals->solution_no_crystals Yes success Successful Recrystallization no_crystals->success No solution_oiling->success solution_impure->success solution_no_crystals->success

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3,6-dichloro-4-methoxypyridazine.

Troubleshooting Guide

Researchers may encounter several challenges during the nucleophilic substitution on this compound. This guide addresses common issues in a question-and-answer format.

Q1: The reaction is sluggish or shows no conversion to the desired product. What are the potential causes and solutions?

A1: Low reactivity can stem from several factors. Firstly, the 4-methoxy group is an electron-donating group, which can decrease the overall electrophilicity of the pyridazine ring, making it less susceptible to nucleophilic attack compared to unsubstituted 3,6-dichloropyridazine.

Troubleshooting Steps:

  • Increase Reaction Temperature: Many nucleophilic aromatic substitution (SNAr) reactions require elevated temperatures to proceed at a reasonable rate. A gradual increase in temperature (e.g., in 10-20 °C increments) should be explored.

  • Use a Stronger Base: If your nucleophile is an amine or alcohol, the use of a strong, non-nucleophilic base can deprotonate the nucleophile, increasing its nucleophilicity. Common choices include sodium hydride (NaH) for alcohols or potassium tert-butoxide (KOtBu) for hindered alcohols. For amines, a strong organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMAc, or DMSO are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Catalysis: In some cases, particularly for less reactive nucleophiles, catalysis may be necessary. For example, copper catalysts can be employed in amination reactions.

Q2: I am observing a mixture of products. How can I improve the regioselectivity of the reaction?

A2: The primary challenge in the reaction of this compound is controlling which of the two chlorine atoms is substituted. The 4-methoxy group exerts a significant electronic influence on the ring.

Understanding Regioselectivity:

The electron-donating methoxy group at the C4 position is expected to increase the electron density at the adjacent C3 and C5 positions. This effect is more pronounced at the C3 position, which is ortho to the methoxy group. Consequently, the C3-Cl bond is less electrophilic and less likely to be attacked by a nucleophile. Conversely, the C6 position is electronically less affected by the methoxy group, making the C6-Cl bond more susceptible to nucleophilic attack. Therefore, substitution is generally favored at the C6 position .

Strategies to Enhance Regioselectivity:

  • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Nucleophile: Bulky nucleophiles may exhibit higher selectivity due to steric hindrance at the more crowded C3 position.

  • Controlled Stoichiometry: Using a slight excess of the limiting reagent (typically the pyridazine substrate) can help minimize double substitution.

Q3: I am getting significant amounts of the di-substituted product, even with one equivalent of the nucleophile. How can I favor mono-substitution?

A3: The mono-substituted product, particularly the 6-substituted-3-chloro-4-methoxypyridazine, can sometimes be more reactive than the starting material, leading to a second substitution.

Mitigation Strategies:

  • Inverse Addition: Add the nucleophile slowly to a solution of the this compound. This maintains a low concentration of the nucleophile, disfavoring the second substitution.

  • Use of a Protecting Group: In complex syntheses, it may be necessary to use a nucleophile with a protecting group that can be removed in a subsequent step.

  • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.

Frequently Asked Questions (FAQs)

Q: Which chlorine atom is more likely to be substituted first on this compound?

A: Based on the electronic effects of the 4-methoxy group, the chlorine atom at the C6 position is the more probable site for the initial nucleophilic attack. The electron-donating nature of the methoxy group deactivates the adjacent C3 position towards nucleophilic substitution.

Q: What are the typical reaction conditions for amination of this compound?

A: While specific conditions will vary depending on the amine, a general starting point would be to react this compound with the amine in a polar aprotic solvent like DMF or n-butanol at elevated temperatures (80-150 °C). The use of a base such as K2CO3 or an excess of the amine nucleophile is common. For less reactive amines, a sealed tube or microwave reactor may be necessary to reach higher temperatures.

Q: How does the reactivity of this compound compare to 3,6-dichloropyridazine?

A: The 4-methoxy group is electron-donating, which generally decreases the overall reactivity of the pyridazine ring towards nucleophilic aromatic substitution compared to the unsubstituted 3,6-dichloropyridazine. The increased electron density on the ring makes it less electrophilic.

Data Presentation

Table 1: General Reaction Conditions for Nucleophilic Substitution on 3,6-Dichloropyridazine Analogs

NucleophileSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Ammonia3,6-dichloropyridazineMethanol-30-1805-26Moderate to GoodPatent CN104844523A
p-Methoxyphenol4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-oneTHFNaH0-High(Lee et al., 2001)
p-Methoxyphenol4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-oneMethanolK2CO3Reflux-97(Lee et al., 2001)

Experimental Protocols

Protocol 1: General Procedure for Amination of 3,6-Dichloropyridazine (Analogous System)

This protocol is based on the amination of the parent 3,6-dichloropyridazine and can be adapted for this compound.

  • Reaction Setup: In a sealed reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Addition of Nucleophile: Add aqueous ammonia (1.0 - 7.5 eq).

  • Reaction: Heat the mixture to a temperature between 30-180 °C. The optimal temperature will depend on the reactivity of the specific amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield the desired 3-amino-6-chloropyridazine.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in solvent add_nuc Add Nucleophile (e.g., Amine) start->add_nuc add_base Add Base (optional) add_nuc->add_base heat Heat to specified temperature add_base->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete extract Extraction / Filtration cool->extract purify Purification (Chromatography/Recrystallization) extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for nucleophilic substitution.

troubleshooting_logic cluster_reactivity Low Reactivity cluster_selectivity Poor Regioselectivity cluster_disubstitution Di-substitution start Problem Encountered increase_temp Increase Temperature start->increase_temp No/Low Conversion stronger_base Use Stronger Base start->stronger_base No/Low Conversion change_solvent Change to Polar Aprotic Solvent start->change_solvent No/Low Conversion lower_temp Lower Temperature start->lower_temp Mixture of Isomers bulky_nuc Use Bulkier Nucleophile start->bulky_nuc Mixture of Isomers inverse_add Inverse Addition start->inverse_add Excess Di-substituted Product monitor_carefully Careful Monitoring start->monitor_carefully Excess Di-substituted Product

Caption: A troubleshooting decision tree for common reaction issues.

side reactions and byproduct formation with 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,6-Dichloro-4-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites on this compound are the two chlorine atoms at the C3 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridazine ring facilitates these transformations.

Q2: How does the 4-methoxy group influence the reactivity and regioselectivity of the molecule?

A2: The 4-methoxy group is an electron-donating group, which can influence the regioselectivity of nucleophilic attack. Generally, in electron-deficient heteroaromatics, nucleophilic substitution is directed by the electron-withdrawing character of the ring nitrogens and the substituents. For this compound, the two chlorine atoms are the primary sites for substitution. The methoxy group can electronically favor attack at one position over the other, and this can be influenced by the nature of the nucleophile and the reaction conditions. Computational studies on similar substituted pyridazines can help predict the more reactive site.

Q3: What are the common types of reactions where this compound is used?

A3: This compound is primarily used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The most common reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms by various nucleophiles such as amines, alcohols, and thiols.

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to form carbon-carbon and carbon-heteroatom bonds.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Troubleshooting Suggestion
Insufficient reactivity of the nucleophile. Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. Alternatively, consider using a more reactive nucleophile if the synthetic route allows.
Poor solubility of reactants. Select a solvent that dissolves all reactants at the reaction temperature. For example, polar aprotic solvents like DMF, DMAc, or NMP are often effective.
Reaction temperature is too low. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Catalyst (if used) is inactive. For reactions requiring a catalyst (e.g., copper-catalyzed aminations), ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.
Side reaction consuming starting material. Analyze the crude reaction mixture to identify major byproducts. This can help in understanding and mitigating side reactions (see below).
Issue 2: Formation of Multiple Products (Isomers or Disubstitution)
Potential Cause Troubleshooting Suggestion
Lack of regioselectivity. The electronic environment of the C3 and C6 positions may be similar, leading to a mixture of mono-substituted isomers. To favor one isomer, try varying the solvent polarity, reaction temperature, or the nature of the base. Bulky nucleophiles may favor substitution at the less sterically hindered position.
Di-substitution product formation. To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help. Lowering the reaction temperature may also reduce the rate of the second substitution.
Hydrolysis of the starting material or product. Ensure anhydrous reaction conditions if water-sensitive reagents are used. Traces of water can lead to the formation of hydroxypyridazine byproducts.
Issue 3: Incomplete Reaction in Palladium-Catalyzed Cross-Coupling
Potential Cause Troubleshooting Suggestion
Catalyst deactivation. The nitrogen atoms in the pyridazine ring can coordinate to the palladium center and inhibit its catalytic activity. Use ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), that can stabilize the catalyst and promote the desired reaction.
Inefficient oxidative addition. The C-Cl bond is generally less reactive than C-Br or C-I bonds in oxidative addition. Use a highly active palladium catalyst/ligand system. Increasing the reaction temperature may also be necessary.
Protodeboronation of the boronic acid (in Suzuki coupling). This side reaction consumes the boronic acid. Use anhydrous solvents and consider using potassium trifluoroborate salts, which can be more resistant to protodeboronation. The choice of base is also critical; weaker bases may sometimes reduce this side reaction.
Homocoupling of the boronic acid or aryl halide. This can occur at high temperatures or with certain catalyst systems. Optimize the reaction temperature and consider a different palladium source or ligand.

Byproduct Formation and Mitigation

Reaction Type Common Byproduct(s) Mitigation Strategy
Nucleophilic Substitution Di-substituted productUse a controlled stoichiometry of the nucleophile (1.0-1.2 eq.), add the nucleophile slowly, and consider a lower reaction temperature.
Mono-substituted regioisomersModify reaction conditions (solvent, temperature, base) to favor the desired isomer. The use of bulky reagents can enhance steric differentiation.
Hydrolysis product (hydroxypyridazine)Ensure anhydrous reaction conditions.
Suzuki-Miyaura Coupling Protodeboronated starting materialUse anhydrous solvents and consider potassium trifluoroborate salts. Optimize the choice of base.
Homocoupled productsOptimize reaction temperature and catalyst/ligand system.
Hydroxypyridazine (from hydrolysis)Ensure anhydrous conditions.

Experimental Protocols

While specific protocols should be optimized for each unique reaction, the following provides a general starting point for common transformations.

General Procedure for Nucleophilic Aromatic Substitution (Amination)

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or dioxane) add the amine nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

DOT Script for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Pathway cluster_main Desired Mono-substitution cluster_side Potential Side Reactions Start This compound Product_mono Mono-substituted Product Start->Product_mono + NuH / Base - HCl Product_hydrolysis Hydrolysis Product Start->Product_hydrolysis + H₂O (Trace Water) Isomer Regioisomer Start->Isomer + NuH / Base (Lack of Regioselectivity) Nuc Nucleophile (NuH) Base Base Product_di Di-substituted Product Product_mono->Product_di + NuH / Base (Excess Nucleophile)

Caption: SNAr reaction pathways for this compound.

DOT Script for Suzuki-Miyaura Coupling Troubleshooting

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Cause1 Catalyst Deactivation Start->Cause1 Cause2 Inefficient Oxidative Addition Start->Cause2 Cause3 Protodeboronation Start->Cause3 Solution1 Use bulky, electron-rich phosphine ligands (e.g., SPhos) Cause1->Solution1 Solution2 Increase temperature; Use highly active Pd/ligand system Cause2->Solution2 Solution3 Use anhydrous solvents; Use K₃BO₃ or CsF as base Cause3->Solution3

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

managing temperature control in 3,6-Dichloro-4-methoxypyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3,6-Dichloro-4-methoxypyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage critical reaction parameters, with a specific focus on temperature control to ensure successful and selective outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in reactions with this compound?

A1: The main challenge is controlling regioselectivity. The two chlorine atoms at the C3 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr).[1] Temperature, solvent, base, and the nature of the nucleophile can all influence which chlorine atom is displaced, or if disubstitution occurs. Elevated temperatures can lead to a loss of selectivity and the formation of undesired byproducts.[2]

Q2: My reaction is not proceeding or is very slow. Should I increase the temperature?

A2: While gently increasing the temperature can increase the reaction rate, it must be done cautiously. First, confirm that your reagents are active and your solvent is anhydrous. Some reactions, particularly those involving organometallic reagents, require a specific temperature for initiation.[3] However, excessive heat can cause decomposition of the starting material or product. Consider a modest temperature increase in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC or LC-MS. For some processes, extending the reaction time at a lower temperature is preferable to aggressive heating.[2]

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

A3: Poor selectivity is often a direct result of improper temperature control.

  • Low Temperatures for Kinetic Control: To favor the kinetically preferred product, reactions should typically be run at low temperatures. For instance, reactions involving strong bases like Lithium Diisopropylamide (LDA) are often conducted at -78 °C to ensure selective deprotonation before the substitution step.[3]

  • Screening Temperatures: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[2] Sometimes, a narrow temperature window is crucial for success.

  • Protecting Groups: In some cases, using a protecting group strategy can enhance selectivity, as seen in related heterocyclic systems.[3]

Q4: What are the recommended storage and handling conditions for this compound?

A4: The compound should be stored under an inert gas (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[4][5] This indicates that the compound may be sensitive to moisture, air, or higher ambient temperatures over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low; reactants lack sufficient kinetic energy.Gradually increase the temperature in 5-10°C increments. Monitor reaction progress closely.
Reagents or starting material have decomposed due to excessive heat.Run the reaction at a lower temperature for a longer duration. Check the thermal stability of all compounds involved.[2]
Catalyst (if used) is inactive at the current temperature.Consult literature for the optimal temperature range for your specific catalyst system.[2]
Poor Regioselectivity / Multiple Products Reaction temperature is too high, allowing for the formation of the thermodynamically favored product or other side products.Reduce the reaction temperature. For highly sensitive reactions, cooling to 0°C, -20°C, or even -78°C may be necessary.[3]
Non-uniform heating of the reaction mixture.Ensure efficient stirring and use a reliable oil bath or heating mantle with a temperature controller for stable and even heating.
Reaction Runaway / Exotherm Poor heat dissipation, especially during the addition of a reactive nucleophile or base.Use a dropwise addition funnel for reagents and ensure the reaction vessel is adequately cooled with an ice bath or cryo-cooler. Maintain a slow addition rate.
Inconsistent Results Between Batches Minor variations in temperature control protocols.Precisely control all temperature parameters, including the rate of heating/cooling and the final reaction temperature. Document all parameters for reproducibility.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general methodology for a temperature-controlled SNAr reaction with this compound. Note: The optimal temperature, solvent, and base must be determined empirically for each specific nucleophile.

  • Preparation: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.) in an appropriate anhydrous solvent (e.g., THF, Dioxane, DMF).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice/water, dry ice/acetone).

  • Reagent Addition: Slowly add the nucleophile (1.0-1.2 equiv.) to the cooled solution. If the nucleophile requires deprotonation, pre-mix it with a suitable base (e.g., NaH, K₂CO₃) in a separate flask and add the resulting solution dropwise.

  • Controlled Reaction: Stir the mixture at the set temperature for a predetermined time. Monitor the reaction's progress using TLC or LC-MS.

  • Temperature Adjustment (Optional): If the reaction is proceeding slowly, allow the mixture to warm gradually to a higher temperature (e.g., room temperature or gentle heating) while continuing to monitor for side product formation.

  • Work-up: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., water, saturated NH₄Cl solution) at a low temperature.

  • Extraction & Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are then washed, dried, filtered, and concentrated. The crude product is purified via column chromatography or recrystallization.

Diagrams

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A Dissolve Reagent in Anhydrous Solvent B Establish Inert Atmosphere (N2/Ar) A->B C Cool to Target Temp (e.g., 0°C or -78°C) B->C D Slowly Add Nucleophile / Base C->D E Maintain Temp & Monitor (TLC / LC-MS) D->E F Adjust Temp? (If Necessary) E->F G Allow Gradual Warming or Gentle Heating F->G Yes H Continue at Set Temperature F->H No G->E I Quench Reaction at Low Temperature H->I J Extract & Purify Product I->J

Caption: Workflow for a temperature-controlled SNAr experiment.

G Start Reaction Outcome Unsatisfactory Q1 What is the primary issue? Start->Q1 LowYield Low Yield Q1->LowYield  Yield LowSelectivity Poor Selectivity (Multiple Products) Q1->LowSelectivity  Selectivity Q2 Was reaction temp too low? LowYield->Q2 Q3 Was reaction temp too high? LowSelectivity->Q3 A2_Yes Solution: Increase temp gradually or extend reaction time. Q2->A2_Yes Yes A2_No Consider other factors: reagent quality, solvent, side reactions. Q2->A2_No No A3_Yes Solution: Decrease temp significantly. (e.g., 0°C to -78°C) Q3->A3_Yes Yes A3_No Consider nucleophile reactivity and steric effects. Q3->A3_No No

Caption: Troubleshooting decision tree for temperature-related issues.

References

Technical Support Center: 3,6-Dichloro-4-methoxypyridazine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichloro-4-methoxypyridazine. The information focuses on solvent effects during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with this compound?

A1: Typically, polar aprotic solvents are the first choice for nucleophilic aromatic substitution (SNAr) reactions involving this compound. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP). Ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane are also frequently used. For greener chemistry approaches, alcohols or even water with phase-transfer catalysts or surfactants can be employed, though reaction rates may differ.[1][2]

Q2: How does solvent polarity affect the reactivity of this compound?

A2: The reactivity of this compound in SNAr reactions is significantly influenced by solvent polarity. Polar aprotic solvents are effective at solvating the cationic species in the reaction, which can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. In contrast, nonpolar solvents may lead to slower reaction rates. Protic solvents, such as alcohols, can hydrogen-bond with the nucleophile, potentially reducing its nucleophilicity and slowing the reaction.

Q3: Can the solvent influence the regioselectivity of nucleophilic attack?

A3: Yes, while this compound has two reactive chloro-substituents, the solvent can play a role in directing which position is more readily substituted, especially with sterically hindered nucleophiles. Non-polar, aprotic solvents have been shown in similar systems to favor substitution at the position ortho to a directing group, potentially through coordination with the counter-ion of the nucleophile.[3]

Q4: Are there any known incompatibilities between this compound and certain solvents?

A4: While this compound is generally stable, using nucleophilic solvents such as primary alcohols (e.g., methanol, ethanol) at elevated temperatures can lead to side reactions where the solvent itself acts as a nucleophile, resulting in undesired ether byproducts.[1] Additionally, some newer "green" solvents may have limited stability in the presence of strong bases.[1]

Troubleshooting Guides

Issue 1: Slow or incomplete reaction.

  • Question: My reaction is proceeding very slowly or has stalled. What can I do?

  • Answer:

    • Solvent Choice: If you are using a nonpolar or weakly polar solvent like toluene or THF, consider switching to a polar aprotic solvent such as DMF or DMSO. These solvents are known to accelerate SNAr reactions.

    • Temperature: Gently increasing the reaction temperature can significantly improve the reaction rate. Monitor for potential side product formation at higher temperatures.

    • Solubility: Ensure your starting materials are fully dissolved in the chosen solvent. Poor solubility can limit the reaction rate. You may need to screen for a solvent in which all components are soluble.

    • Base: If your reaction requires a base, ensure it is strong enough and present in a sufficient stoichiometric amount.

Issue 2: Formation of multiple products or low yield of the desired product.

  • Question: I am observing multiple spots on my TLC and the yield of my target compound is low. What are the likely causes?

  • Answer:

    • Di-substitution: The use of highly reactive nucleophiles in strongly polar aprotic solvents can sometimes lead to the substitution of both chlorine atoms.[1] To favor mono-substitution, you could try using a less polar solvent (e.g., THF or 1,4-dioxane) or lowering the reaction temperature.

    • Side Reaction with Solvent: If you are using a protic solvent like an alcohol, you may be forming a solvent-adduct byproduct. Consider switching to an aprotic solvent.

    • Decomposition: At high temperatures, your starting material or product might be decomposing. Try running the reaction at a lower temperature for a longer duration.

Issue 3: Difficulty in product isolation and purification.

  • Question: My product is difficult to isolate from the reaction mixture. Any suggestions?

  • Answer:

    • High-Boiling Point Solvents: If you are using a high-boiling point solvent like DMSO or NMP, removal by evaporation can be challenging. An aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a common procedure to remove these solvents.

    • Solubility Issues: If your product is highly soluble in the reaction solvent, this can complicate precipitation or crystallization. Consider performing a solvent swap after the reaction is complete to a solvent in which your product is less soluble.

Data Presentation

Table 1: Qualitative Effect of Solvent Type on Reaction Rate

Solvent ClassTypical SolventsExpected Relative Reaction RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighStabilizes the charged Meisenheimer intermediate, leading to a lower activation energy.
Ethereal THF, 1,4-DioxaneModerateLess polar than aprotic solvents, providing moderate stabilization of the intermediate.
Aromatic Toluene, XyleneLow to ModerateGenerally low polarity, but can be effective in some cases, especially at higher temperatures.[1]
Protic Ethanol, IsopropanolLowCan solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
Aqueous WaterVery Low (unless catalyzed)Poor solubility of organic substrates. Can be effective with phase-transfer catalysts or surfactants.[4]

Table 2: Solvent Properties and Their General Influence on SNAr Reactions

Solvent PropertyHigh Value Favors Reaction?Explanation
Dielectric Constant YesHigher dielectric constants help to stabilize charged intermediates and transition states, accelerating the reaction.
Dipole Moment YesA high dipole moment indicates a polar solvent that can effectively solvate charged species involved in the reaction mechanism.
Hydrogen Bond Donating Ability NoSolvents that are strong hydrogen bond donors (protic solvents) can form hydrogen bonds with the nucleophile, reducing its effectiveness.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reagent Preparation:

    • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the chosen solvent (e.g., DMF, THF, or acetonitrile) to achieve a concentration of 0.1-0.5 M.

    • Add the amine nucleophile (1.0-1.2 eq).

    • If the amine is used as its hydrochloride salt, add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2.0-3.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C).

    • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a polar aprotic solvent was used, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

Below are diagrams illustrating a typical experimental workflow and the logical relationship between solvent properties and reaction outcomes.

experimental_workflow A 1. Reagent Preparation (Reactant, Nucleophile, Solvent, Base) B 2. Reaction (Stirring, Heating) A->B C 3. Monitoring (TLC, LC-MS) B->C C->B Incomplete D 4. Work-up (Quenching, Extraction) C->D Complete E 5. Purification (Chromatography, Recrystallization) D->E F 6. Characterization (NMR, MS) E->F solvent_effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity Rate Reaction Rate Polarity->Rate Increases (for polar aprotic) Selectivity Selectivity Polarity->Selectivity Can influence Proticity Proticity Proticity->Rate Decreases

References

troubleshooting low yield in the synthesis of 3,6-Dichloro-4-methoxypyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,6-dichloro-4-methoxypyridazine derivatives, with a focus on addressing issues related to low yield.

Troubleshooting Guide: Low Product Yield

Low yields in the synthesis of this compound derivatives can stem from various factors, from the quality of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Q1: I am experiencing a significantly low yield in the synthesis of 3,6-dichloropyridazine, the precursor to my target molecule. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 3,6-dichloropyridazine, typically prepared from 3,6-dihydroxypyridazine (maleic hydrazide), are a common issue. Here are several factors to investigate:

  • Purity of Starting Materials: Ensure the 3,6-dihydroxypyridazine is of high purity. Impurities can lead to side reactions and hinder the desired chlorination.

  • Choice and Excess of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent. Using a significant excess of POCl₃ can help drive the reaction to completion. Some protocols also utilize phosphorus pentachloride (PCl₅).

  • Reaction Temperature and Time: The reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[1]

  • Work-up Procedure: The work-up process is critical for isolating the product. Quenching the reaction mixture with ice water must be done carefully and slowly, as the reaction with residual POCl₃ is highly exothermic. Maintaining a basic pH during extraction is important for neutralizing acidic byproducts.

Troubleshooting Workflow for 3,6-dichloropyridazine Synthesis

cluster_start Start: Low Yield of 3,6-dichloropyridazine cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_outcome Outcome start Low Yield purity Check Purity of 3,6-dihydroxypyridazine start->purity reagent Verify Excess and Quality of POCl₃ purity->reagent temp_time Optimize Temperature and Reaction Time (Monitor by TLC) reagent->temp_time workup Review Work-up Procedure (Quenching, pH) temp_time->workup end Improved Yield workup->end

Caption: A workflow for troubleshooting low yields in the synthesis of 3,6-dichloropyridazine.

Q2: My primary issue is a low yield during the methoxylation of 3,6-dichloropyridazine to form this compound. What are the likely causes and solutions?

A2: The methoxylation of a dichloropyridazine is a nucleophilic aromatic substitution (SNAr) reaction. Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, a temperature that is too low, or a deactivated substrate. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the chloro substituents towards nucleophilic attack.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include:

    • Di-substitution: Reaction of the methoxide at both the 3- and 6-chloro positions to form a dimethoxy-pyridazine.

    • Hydrolysis: If water is present in the reaction mixture, it can lead to the formation of hydroxy-pyridazine derivatives.

  • Regioselectivity: While the 4-position is generally activated, substitution at the 3- or 6-position can occur, leading to a mixture of isomers that can be difficult to separate, thereby reducing the isolated yield of the desired product. The regioselectivity of nucleophilic aromatic substitution on pyridines is favored at the ortho and para positions relative to the ring nitrogen.[2][3]

  • Base Strength and Concentration: The concentration and strength of the sodium methoxide solution are critical. A solution that is too dilute may result in a slow reaction, while a solution that is too concentrated could promote side reactions.

Troubleshooting Workflow for Methoxylation of 3,6-dichloropyridazine

cluster_start Start: Low Yield of this compound cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield incomplete Incomplete Reaction? (Check TLC/LC-MS) start->incomplete side_reactions Side Products Formed? (Analyze by NMR/MS) start->side_reactions regioisomers Mixture of Isomers? (Check NMR/Chromatography) start->regioisomers optimize_conditions Optimize Reaction Conditions (Temperature, Time, Molar Ratio) incomplete->optimize_conditions control_stoichiometry Control Stoichiometry of Sodium Methoxide side_reactions->control_stoichiometry anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous regioisomers->optimize_conditions end Improved Yield and Purity optimize_conditions->end control_stoichiometry->end anhydrous->end

Caption: A logical workflow to diagnose and solve low yield issues in the methoxylation step.

Frequently Asked Questions (FAQs)

Q3: What are the optimal reaction conditions for the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine?

A3: While optimal conditions can vary, a general protocol involves heating 3,6-dihydroxypyridazine in a significant excess of phosphorus oxychloride (POCl₃), often at reflux. The reaction progress should be monitored by TLC. A comparison of different reaction conditions from literature is provided in the table below.

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-dihydroxypyridazinePOCl₃Chloroform50472.35[4]
3,6-dihydroxypyridazinePOCl₃DMF50468.41[4]
3,6-dihydroxypyridazinePOCl₃Ethanol01071.67[4]
3,6-dihydroxypyridazinePOCl₃Methanol/Water80188.65[4]
Pyridazine-3,6-diolPOCl₃None80Overnight85[5]

Q4: How can I minimize the formation of the di-substituted byproduct during the methoxylation of 3,6-dichloropyridazine?

A4: To minimize the formation of the di-methoxy pyridazine, you can try the following:

  • Control Stoichiometry: Use a controlled amount of sodium methoxide, typically 1.0 to 1.2 equivalents relative to the 3,6-dichloropyridazine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-substitution.

  • Slow Addition: Add the sodium methoxide solution slowly to the solution of 3,6-dichloropyridazine to maintain a low concentration of the nucleophile in the reaction mixture.

Q5: What is the best way to purify the final this compound product?

A5: Purification of pyridazine derivatives can be challenging. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A solvent system of ethyl acetate and petroleum ether is often effective for separating pyridazine derivatives.[6]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine

This protocol is a generalized procedure based on literature reports.[4][5]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (1 equivalent).

  • Under a fume hood, slowly add phosphorus oxychloride (5-10 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Inferred)

This is an inferred protocol based on the principles of nucleophilic aromatic substitution and protocols for similar compounds.

  • Dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent (e.g., methanol or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the solution of 3,6-dichloropyridazine at room temperature or a slightly elevated temperature (e.g., 40-60°C).

  • Stir the reaction mixture for 2-8 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

References

Technical Support Center: Synthesis of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,6-Dichloro-4-methoxypyridazine. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for the synthesis of this compound involves the chlorination of a diol precursor, 4-methoxy-1,2-dihydropyridazine-3,6-dione, using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically performed under reflux conditions.[1][2] The starting material can be synthesized from a suitable precursor through methods like Knoevenagel condensation followed by heterocyclization.[3]

Q2: What are the critical parameters to control when scaling up this synthesis?

When scaling up the synthesis of this compound, several parameters are critical for ensuring safety, yield, and purity:

  • Temperature Control: Exothermic reactions, especially during the addition of reagents and the quenching process, must be carefully managed to prevent runaway reactions.[1]

  • Reagent Addition: The rate of addition for reagents like POCl₃ should be controlled to maintain the desired reaction temperature.

  • Mixing: Efficient agitation is crucial in large-scale reactors to ensure homogeneity and consistent heat transfer.

  • Quenching: The quenching of excess POCl₃ with a basic solution is highly exothermic and requires slow, controlled addition to an ice-cooled solution to prevent hazardous splattering and decomposition.[1][2]

  • Work-up and Extraction: The choice of solvents and the efficiency of extraction are important for maximizing product recovery and minimizing impurities.[1]

Q3: What are the typical yields and purity levels expected for this synthesis?

Yields for the chlorination of pyridazine-3,6-diols to their corresponding dichloro derivatives can be quite high, often ranging from 85% to 94% on a laboratory scale.[1][2] With proper optimization and control during scale-up, similar yields can be achieved. Purity is typically assessed by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with purities above 99% being achievable after purification.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis, with considerations for scaling up.

Materials:

  • 4-methoxy-1,2-dihydropyridazine-3,6-dione

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Under a nitrogen atmosphere, suspend 4-methoxy-1,2-dihydropyridazine-3,6-dione in an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).[1][2]

  • Heat the reaction mixture to reflux (approximately 80-110°C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.[1][2][4]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.[1]

  • Slowly and carefully add the resulting viscous residue dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution to quench the reaction and neutralize the acidic mixture.[1][2] Maintain the temperature below 20°C during this process.

  • Adjust the pH of the aqueous mixture to approximately 7-8 with solid sodium bicarbonate if necessary.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/petroleum ether) or by column chromatography.[1][4]

Scaling-Up Considerations:

  • Heat Management: Use a jacketed reactor with a reliable cooling system to manage the exotherms during quenching.

  • Reagent Handling: Implement closed-system transfers for corrosive and toxic reagents like POCl₃.

  • Quenching: For large-scale quenching, consider a reverse quench where the reaction mixture is added to a large volume of the cooled quenching solution.

  • Purification: Recrystallization is often more practical and cost-effective than chromatography for large quantities of product.[3]

Quantitative Data Summary
ParameterLaboratory Scale (Example)Scale-Up Consideration
Starting Material 10 g10 kg
POCl₃ (molar eq.) 5-10 eq.3-5 eq. (Optimization recommended)
Reaction Temperature 80-110 °CMaintain precise control, monitor for hot spots
Reaction Time 4-12 hoursMonitor closely to avoid side reactions
Typical Yield 85-94%[1]80-90% (May be slightly lower)
Purity (Post-Purification) >99% (GC/HPLC)[4][5]>99% (Target)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield Incomplete reaction.- Extend reaction time or increase temperature slightly.- Ensure sufficient excess of POCl₃.
Product loss during work-up.- Perform multiple extractions.- Optimize pH during work-up.- Ensure complete precipitation during recrystallization.
Impurity Formation Reaction temperature too high or reaction time too long.- Optimize reaction conditions (temperature and time).
Incomplete quenching leading to side reactions.- Ensure efficient stirring and cooling during the quench.
Dark Product Color Presence of polymeric impurities.- Purify by recrystallization, potentially with charcoal treatment.
Difficulty in Isolation Product is oily or does not crystallize.- Ensure all POCl₃ is removed before work-up.- Try different recrystallization solvents or solvent systems.
Runaway Reaction during Quench Quenching too fast or insufficient cooling.- Add the reaction mixture to the quenching solution very slowly.- Ensure the quenching solution is well-stirred and adequately cooled.

Visualizations

experimental_workflow start Start: Reagents reaction Chlorination Reaction (4-methoxy-1,2-dihydropyridazine-3,6-dione + POCl3) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Work-up (POCl3 removal, Quenching) monitoring->workup Reaction Complete extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Final Product: This compound purification->product troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity start->impurity isolation Isolation Issues start->isolation incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn rxn_conditions Harsh reaction conditions? impurity->rxn_conditions oily_product Oily Product? isolation->oily_product extend_rxn Extend reaction time/ Increase temperature incomplete_rxn->extend_rxn Yes workup_loss Product loss during work-up? incomplete_rxn->workup_loss No optimize_workup Optimize extraction pH/ recrystallization workup_loss->optimize_workup Yes optimize_conditions Optimize temperature and reaction time rxn_conditions->optimize_conditions Yes quenching_issue Improper quenching? rxn_conditions->quenching_issue No improve_quenching Improve cooling and stirring during quench quenching_issue->improve_quenching Yes remove_pocl3 Ensure complete POCl3 removal oily_product->remove_pocl3 Yes crystallization_fail Crystallization Fails? oily_product->crystallization_fail No change_solvent Try different recrystallization solvents crystallization_fail->change_solvent Yes

References

preventing degradation of 3,6-Dichloro-4-methoxypyridazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dichloro-4-methoxypyridazine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, a temperature of -20°C is recommended.[1]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon, to minimize oxidation.[1]

  • Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

  • Environment: Keep in a dry and well-ventilated area.

Q2: What are the known incompatibilities for this compound?

A2: this compound should not be stored with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can provide initial clues of degradation. Signs of degradation may include:

  • A change in color from its typical appearance.

  • The presence of visible impurities or discoloration.

  • A change in the physical state of the material.

For a definitive assessment, analytical testing is required. A lowered melting point compared to the reference value (130-131°C) or the appearance of new peaks in chromatographic or spectroscopic analyses are strong indicators of degradation.[1]

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated or frozen, under an inert atmosphere, and protected from light and moisture), the compound is expected to be stable for an extended period. However, it is good practice to re-analyze the purity of the material if it has been in storage for a long time or if degradation is suspected.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected reaction results or low yield Degradation of the starting material.1. Check the appearance of your this compound for any signs of degradation (see FAQ A3).2. Verify the purity of the material using an appropriate analytical method (see Experimental Protocols).3. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Inconsistent analytical results (e.g., new peaks in GC/HPLC, unexpected signals in NMR) The sample has degraded, leading to the formation of impurities.1. Review your storage and handling procedures to ensure they align with the recommendations.2. If possible, attempt to identify the impurities by techniques such as LC-MS or GC-MS.3. Purify the material if possible (e.g., by recrystallization), or obtain a new, high-purity lot.
Material has changed color or appearance Exposure to light, air (oxygen), or moisture.1. Immediately transfer the material to a suitable container under an inert atmosphere.2. Store in a dark, refrigerated, or frozen location.3. Before use, assess the purity of the material to determine if it is still suitable for your application.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the analysis of chlorinated hydrocarbons.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C (FID) or as per MS manufacturer's recommendation.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution. The appearance of additional peaks in the chromatogram indicates the presence of impurities. The peak area percentage can be used to estimate the purity.

Protocol 2: Structural Confirmation by 1H NMR Spectroscopy

This protocol can be used to confirm the chemical structure of this compound and detect potential degradation products.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire a 1H NMR spectrum. The spectrum should be consistent with the known structure of this compound. The presence of unexpected signals may indicate the presence of degradation products or other impurities.

Visualizations

Troubleshooting_Workflow start Start: Suspected Degradation of this compound visual_inspection Visually Inspect Sample (Color, Appearance) start->visual_inspection analytical_testing Perform Analytical Testing (GC, NMR, Melting Point) visual_inspection->analytical_testing degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed no_degradation No Degradation Detected degradation_confirmed->no_degradation No review_storage Review Storage & Handling Procedures degradation_confirmed->review_storage Yes end End no_degradation->end use_fresh_sample Use Fresh, Properly Stored Sample review_storage->use_fresh_sample use_fresh_sample->end

Caption: Troubleshooting workflow for suspected degradation.

Experimental_Workflow start Start: Assess Purity sample_prep Prepare Sample Solution (e.g., 1 mg/mL in Acetone) start->sample_prep gc_analysis GC Analysis (Non-polar column) sample_prep->gc_analysis nmr_analysis 1H NMR Analysis (CDCl3 or DMSO-d6) sample_prep->nmr_analysis data_interpretation Interpret Data (Compare to Reference) gc_analysis->data_interpretation nmr_analysis->data_interpretation purity_assessment Purity Assessment (Accept/Reject) data_interpretation->purity_assessment end End purity_assessment->end

Caption: Experimental workflow for purity assessment.

References

Technical Support Center: Functionalization of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the functionalization of the pyridazine ring.

Frequently Asked Questions (FAQs)

Q1: Why is the pyridazine ring so challenging to functionalize directly?

A1: The pyridazine ring's two adjacent nitrogen atoms make it highly electron-deficient. This inherent property leads to several challenges:

  • Low Reactivity: The ring is deactivated towards electrophilic aromatic substitution.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms can coordinate strongly to transition metal catalysts (like Palladium), inhibiting or poisoning the catalytic cycle, a common issue in cross-coupling and C-H activation reactions.[2][3][4][5]

  • Regioselectivity Issues: The presence of two nitrogen atoms complicates regioselectivity, often leading to mixtures of isomers in reactions like Minisci-type alkylations.[6][7]

  • Ring Instability: Under certain conditions (e.g., strong bases, high temperatures, or photolysis), the pyridazine ring can be susceptible to ring-opening or decomposition.[8]

Q2: What is the general order of reactivity for halopyridazines in cross-coupling reactions?

A2: The reactivity of halopyridazines in palladium-catalyzed cross-coupling reactions follows the general trend for aryl halides, which is dictated by the carbon-halogen bond strength: I > Br > Cl.[9] This means that iodo- and bromopyridazines are significantly more reactive than the corresponding chloropyridazines, which often require more active catalysts and harsher conditions.[2][10]

Q3: How can I activate the pyridazine ring for functionalization?

A3: N-oxidation is a common strategy. Converting a pyridazine to its corresponding N-oxide can:

  • Activate the Ring for Nucleophilic Attack: The N-oxide group is strongly electron-withdrawing, making the ring more susceptible to nucleophilic attack.

  • Direct C-H Functionalization: In some C-H activation reactions, the N-oxide can act as a directing group, often facilitating functionalization at the C6 position.[11]

  • Serve as an Oxygen Source: Pyridazine N-oxides can be used as photoactivatable oxidants.[12]

However, N-oxidation has its own challenges, including potential deoxygenation side reactions and ring isomerization upon photolysis.[8][12]

Troubleshooting Guide by Reaction Type

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Problem: Low to no yield in Suzuki-Miyaura coupling.

This is a frequent issue, especially with less reactive chloropyridazines.[10]

Potential Cause Troubleshooting Recommendation & Rationale
Catalyst Inhibition/Deactivation The pyridine nitrogen can coordinate to the palladium center, hindering catalysis.[2][13] Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the catalyst and sterically shield the metal center.[10][13]
Low Reactivity of Halide C-Cl bonds are strong and difficult to break, making the oxidative addition step challenging.[10] Solution: Increase the reaction temperature (e.g., 80-120 °C) or consider microwave irradiation. If possible, switch to the more reactive bromo- or iodo-pyridazine analogue.[10]
Ineffective Base The base is crucial for activating the boronic acid for transmetalation.[13] Solution: Strong, non-nucleophilic bases are often required. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is frequently effective for challenging couplings.[2][13]
Protodeboronation The boronic acid is unstable under the reaction conditions and is converted back to an Ar-H species.[10] Solution: Use anhydrous solvents. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[10][14]
Problem: Unsuccessful Sonogashira coupling.
Potential Cause Troubleshooting Recommendation & Rationale
Catalyst System Inefficiency The standard Pd/Cu catalyst system may not be active enough for the pyridazine substrate. Solution: A copper-free system can sometimes be more effective and avoid amine homocoupling.[15] Consider specialized catalysts, such as a nanosized MCM-41 anchored palladium bipyridyl complex, which has shown high efficiency for heteroaryl halides.[2]
Base Incompatibility Amine bases like triethylamine can be suboptimal. Solution: Screen alternative bases. For some systems, inorganic bases like KOAc have proven superior.[15]
Degradation of Substrates High temperatures can lead to decomposition of the pyridazine or the alkyne coupling partner. Solution: Optimize the temperature. Some modern catalysts allow for lower reaction temperatures (e.g., 50 °C).[16]

Troubleshooting Workflow: Failed Suzuki Coupling

G Problem Low/No Yield in Suzuki Coupling Check_Halide 1. Is the halide a chloropyridazine? Problem->Check_Halide Reactivity Check_Catalyst 2. What is the catalyst/ligand system? Problem->Check_Catalyst Activity Check_Base 3. Is the base optimal? Problem->Check_Base Activation Check_Boron 4. Is protodeboronation occurring? Problem->Check_Boron Stability Sol_Halide Increase Temperature (80-120°C) Use a more active catalyst system Check_Halide->Sol_Halide Sol_Catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) Check_Catalyst->Sol_Catalyst Sol_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base Sol_Boron Use anhydrous conditions Switch to pinacol ester or trifluoroborate salt Check_Boron->Sol_Boron

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions involving pyridazines.

C-H Functionalization Reactions (Minisci, Direct Arylation)
Problem: Poor regioselectivity in Minisci-type reactions.

The protonated pyridazine ring is susceptible to radical attack, but controlling the position can be difficult.[7]

Potential Cause Troubleshooting Recommendation & Rationale
Multiple Reactive Sites The C-4 and C-5 positions of the pyridazine ring have similar reactivity towards nucleophilic carbon-centered radicals, leading to isomer mixtures.[7] Solution: Alter the electronic properties of the ring by introducing substituents. An electron-withdrawing group can direct the incoming radical to a specific position.
Steric Hindrance A substituent on the ring may sterically block one position, but if the radical is small, mixtures can still result. Solution: For C-4 selectivity, consider using a temporary, bulky blocking group on one of the nitrogen atoms to sterically hinder attack at adjacent positions.[6][17]
Over-alkylation The initial product may be reactive enough to undergo a second functionalization. Solution: Control the stoichiometry of the radical source carefully. Use the pyridazine as the limiting reagent.
Problem: Low efficiency in Direct C-H Arylation.
Potential Cause Troubleshooting Recommendation & Rationale
Catalyst Poisoning As with cross-coupling, the Lewis basic nitrogen atoms can deactivate the palladium catalyst.[3][4] Solution: The use of N-oxides can mitigate this by blocking the lone pair. Alternatively, specific ligands or additives that modulate the catalyst's interaction with the ring may be necessary.
Poor Regioselectivity Without a directing group, functionalization can occur at multiple C-H bonds. Solution: Introduce a directing group (e.g., carboxylate) onto the ring to achieve regioselective C-H activation.[18] Some catalytic systems show inherent preference for the C-3 or C-4 positions on pyridines with electron-withdrawing groups.[19]
Harsh Conditions Required High temperatures needed for C-H activation can lead to substrate decomposition. Solution: Screen different catalyst systems. Rhodium(I) catalysts have been developed for direct arylation under milder conditions.[20]

Regioselectivity Control in Minisci Reactions

G cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction Pyridazine Pyridazine Mixture Mixture of C4 & C5 Isomers Pyridazine->Mixture Radical R• Radical->Pyridazine BlockedPyridazine N-Blocked Pyridazine C4_Product Single C4 Isomer BlockedPyridazine->C4_Product Steric Hindrance Directs to C4 Radical2 R• Radical2->BlockedPyridazine

Caption: Diagram illustrating how a blocking group can improve regioselectivity in Minisci reactions.

N-Functionalization Reactions (N-Oxidation)
Problem: Decomposition or side reactions during N-Oxidation.
Potential Cause Troubleshooting Recommendation & Rationale
Harsh Oxidizing Agent Strong peroxyacids (like m-CPBA) can lead to over-oxidation or be incompatible with other functional groups on the substrate.[21] Solution: Use milder and more selective oxidizing agents. Hydrogen peroxide with a suitable catalyst is often a good alternative, as it is less likely to react with double bonds or thioethers.[21]
Photochemical Instability Pyridazine N-oxides can undergo photochemical ring opening or deoxygenation when exposed to UV light.[8] Solution: Protect the reaction from light. If the desired transformation is photochemical, carefully control the wavelength and temperature to favor the intended reaction pathway over side reactions like deoxygenation.[8][12]
Thermal Instability At high temperatures (typically >150°C), aromatic N-oxides can decompose.[21] Solution: Maintain the lowest effective temperature for the oxidation reaction. Monitor the reaction closely to avoid prolonged heating after completion.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is adapted from procedures for challenging heteroaryl couplings.[22][23]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of DME/water or Toluene/water) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Minisci-type Decarboxylative Alkylation

This protocol is based on a method developed for achieving C-4 selectivity on pyridines.[17]

  • Reagent Preparation: To a reaction tube, add the pyridinium salt (1.0 equiv, potentially pre-formed with a blocking group), the carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).

  • Solvent Addition: Add a biphasic solvent system, such as dichloroethane and water (1:1 ratio).

  • Reaction Execution: Seal the tube and stir the mixture at 50 °C for 2-4 hours, monitoring for completion by LCMS.

  • Work-up (and Deprotection if needed):

    • Cool the reaction and dilute with dichloromethane.

    • If a base-labile blocking group was used, add a base like DBU (3.0 equiv) and stir at room temperature for 30 minutes.

    • Transfer the mixture to a separatory funnel, adjust the pH to >10 with 1N NaOH (aq.), and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,6-Dichloro-4-methoxypyridazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 3,6-dichloro-4-methoxypyridazine and its structurally related analogs, offering valuable insights for the characterization of substituted pyridazine scaffolds.

Comparative NMR Data Analysis

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of substituents onto the pyridazine ring induces characteristic shifts that can be rationalized by considering inductive and resonance effects. The following tables summarize the available NMR data for key comparators.

Table 1: ¹H NMR Chemical Shift Data (in ppm) of Substituted Pyridazines

CompoundH4/H5H-otherSolvent
3,6-Dichloropyridazine[1]7.65 (s)-Not Specified
3,6-Dichloro-4-methylpyridazine[2]7.55 (s)2.5 (s, CH₃)Not Specified
This compound (Predicted)~7.4-7.6 (s)~4.0 (s, OCH₃)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (in ppm) of Substituted Pyridazines

CompoundC3/C6C4/C5C-otherSolvent
3,6-Dichloropyridazine[3]152.0132.2-Not Specified
3,6-Dichloro-4-methylpyridazineData not availableData not availableData not available-
This compound (Predicted)~150-155~120-125 (C4), ~145-150 (C5)~55-60 (OCH₃)CDCl₃

Note: Predicted values for this compound are estimations based on substituent effects observed in analogous aromatic systems and should be confirmed by experimental data.

The electron-donating methoxy group in this compound is expected to shield the adjacent ring proton and carbons, leading to upfield shifts compared to the unsubstituted or methyl-substituted analogs. The sole aromatic proton at the C5 position would appear as a singlet. In the ¹³C NMR spectrum, the carbon bearing the methoxy group (C4) would experience a significant upfield shift, while C3 and C5 would be deshielded.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

General Procedure for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridazine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.

    • Typical parameters include a 30-45° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse width, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak.

  • 2D NMR Experiments (for unambiguous assignment):

    • To confirm assignments, especially for complex substitution patterns, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[4] These experiments reveal proton-proton and proton-carbon correlations through bonds, enabling a complete and confident assignment of all signals.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of a substituted pyridazine like this compound.

NMR_Analysis_Workflow Workflow for NMR Analysis of Substituted Pyridazines cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Compound Substituted Pyridazine NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Assignment Signal Assignment Referencing->Assignment Structure Structure Elucidation Assignment->Structure DataTable Data Tabulation Structure->DataTable SpectrumPlot Spectral Plots Structure->SpectrumPlot Report Final Report DataTable->Report SpectrumPlot->Report

References

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,6-Dichloro-4-methoxypyridazine against the experimentally determined fragmentation of a closely related structural analog, 3,6-Dichloro-4-methylpyridazine. Due to the limited availability of direct experimental mass spectrometry data for this compound, this guide utilizes established fragmentation principles and data from its methyl-substituted counterpart to predict its mass spectral behavior. This information is valuable for researchers in drug development and chemical analysis for the identification and structural elucidation of substituted pyridazines.

Predicted and Comparative Fragmentation Data

The fragmentation of this compound under electron ionization is expected to initiate with the formation of a molecular ion, followed by characteristic losses of substituents and ring fragmentation. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (M, M+2, M+4). For simplicity, the table below lists the monoisotopic masses.

Below is a comparison of the predicted major fragment ions for this compound and the known fragments of 3,6-Dichloro-4-methylpyridazine.

Predicted m/z for this compoundPredicted Fragment Structure/IdentityKnown m/z for 3,6-Dichloro-4-methylpyridazineKnown Fragment Structure/Identity
178[M]⁺162[M]⁺
163[M - CH₃]⁺147[M - CH₃]⁺
149[M - CHO]⁺Not reported-
143[M - Cl]⁺127[M - Cl]⁺
115[M - CH₃ - CO]⁺Not reported-
108[M - Cl - Cl]⁺92[M - Cl - Cl]⁺
82[C₄H₂N₂]⁺82[C₄H₂N₂]⁺

Experimental Protocols

The data presented for the analog, 3,6-Dichloro-4-methylpyridazine, is based on standard electron ionization mass spectrometry techniques. A general protocol for such an analysis is outlined below.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

  • Sample Preparation: The analyte is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Introduction: A small volume (typically 1 µL) of the sample solution is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.

  • Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₅H₄Cl₂N₂O]⁺ m/z = 178 F1 [C₄H₁Cl₂N₂O]⁺ m/z = 163 M->F1 - CH₃ F2 [C₄H₃Cl₂N₂]⁺ m/z = 149 M->F2 - CHO F3 [C₅H₄ClN₂O]⁺ m/z = 143 M->F3 - Cl F4 [C₃HCl₂N₂]⁺ m/z = 135 F1->F4 - CO F5 [C₄H₁ClN₂O]⁺ m/z = 128 F3->F5 - CH₃

A Comparative Guide to Reagents for the Synthesis of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,6-Dichloro-4-methoxypyridazine is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative overview of alternative reagents for its synthesis, supported by experimental data and detailed protocols. The primary route to this compound involves the chlorination of a pyridazine-3,6-dione precursor.

The most established and widely utilized method for the synthesis of dichloropyridazines is the chlorination of the corresponding dihydroxy pyridazine (often referred to as pyridazine-3,6-dione or maleic hydrazide and its derivatives) using a chlorinating agent. The performance of these reagents can be compared based on factors such as yield, reaction conditions, and safety considerations.

Comparison of Chlorinating Agents

While specific comparative data for the synthesis of this compound is limited in publicly available literature, extensive data exists for the synthesis of the parent 3,6-dichloropyridazine and its alkylated analogs. This data provides a strong basis for evaluating the potential performance of these reagents for the synthesis of the 4-methoxy derivative. The most common precursor for this synthesis is 4-methoxy-pyridazine-3,6-dione.

Chlorinating ReagentTypical Reaction ConditionsReported Yield (for 3,6-dichloropyridazine)Key AdvantagesKey Disadvantages
Phosphoryl Chloride (POCl₃) Reflux, often used as both reagent and solvent.85-94%[1]High yield, well-established methodology.Corrosive, requires careful handling and quenching of excess reagent.
Phosphorus Pentachloride (PCl₅) Heating at elevated temperatures (e.g., 125 °C).~82%[2]Effective for a range of substrates.Solid reagent, can be difficult to handle; generates HCl gas.
N-Chlorosuccinimide (NCS) In a solvent like ethanol with an acid catalyst, moderate temperatures (45-55 °C).91-93%[2]Milder reaction conditions, stable and less toxic reagent.May require a catalyst and longer reaction times.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of dichloropyridazines using the compared reagents. These protocols, while for the parent or alkylated compounds, serve as a foundational methodology for the synthesis of this compound.

Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine using Phosphoryl Chloride (POCl₃)[1]
  • Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1 equivalent) in phosphoryl chloride (10 equivalents) under a nitrogen atmosphere at room temperature.

  • Heat the mixture to a mild reflux and maintain for 4 hours until a clear, golden-yellow solution is formed.

  • Cool the reaction mixture and remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Slowly add the resulting viscous oil to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring to neutralize the mixture (pH ~6-7).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of 3,6-Dichloropyridazine using Phosphorus Pentachloride (PCl₅)[2]
  • In a three-necked flask, combine 3,6-dihydroxypyridazine (1 equivalent) and phosphorus pentachloride (5.6 equivalents).

  • Heat the mixture to 125 °C and maintain for 4 hours.

  • After cooling, evaporate the generated phosphoryl chloride under reduced pressure.

  • Carefully pour the residual viscous liquid into ice water to quench the reaction.

  • Adjust the pH to approximately 8 using 28% ammonia water.

  • Filter the resulting solid and extract the filtrate with dichloromethane.

  • Combine the solid with the residue from the evaporated organic extracts and recrystallize from n-hexane to obtain the purified product.

Protocol 3: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)[2]
  • In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine (1 equivalent), and a catalytic amount of hydrochloric acid.

  • Heat the mixture to 40 °C with stirring.

  • Add N-chlorosuccinimide (2.05-2.1 equivalents) portion-wise, maintaining the temperature between 40-45 °C.

  • After the addition is complete, maintain the reaction temperature at 45-55 °C for 2 hours.

  • Cool the reaction mixture to 5-10 °C to induce crystallization.

  • Filter the solid product, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Synthetic Workflow and Logic

The synthesis of this compound logically proceeds from a readily available starting material, 4-methoxy-pyridazine-3,6-dione, through a chlorination step. The choice of chlorinating agent will depend on the desired scale, available equipment, and safety considerations.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Chlorinating Reagents (Alternatives) cluster_reaction Reaction cluster_product Final Product 4_methoxy_pyridazine_dione 4-Methoxy-pyridazine-3,6-dione Chlorination Chlorination 4_methoxy_pyridazine_dione->Chlorination Precursor POCl3 Phosphoryl Chloride (POCl₃) POCl3->Chlorination PCl5 Phosphorus Pentachloride (PCl₅) PCl5->Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Chlorination Target This compound Chlorination->Target Synthesis

Caption: Synthetic pathway for this compound.

Experimental Workflow for a Typical Chlorination Reaction

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a dichloropyridazine derivative.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - Add pyridazine-dione to flask - Add chlorinating agent Start->Reaction_Setup Heating Heating under Reflux/ Controlled Temperature Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: - Quench excess reagent - Neutralization Monitoring->Workup Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying_Concentration Drying and Concentration of Organic Phase Extraction->Drying_Concentration Purification Purification: - Recrystallization or - Column Chromatography Drying_Concentration->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for dichloropyridazine synthesis.

References

Unveiling the Biological Promise: A Comparative Guide to 3,6-Dichloro-4-methoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of heterocyclic scaffolds, pyridazine derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of compounds derived from 3,6-dichloro-4-methoxypyridazine and its analogs, presenting key experimental data, detailed protocols, and insightful visualizations of their mechanisms of action.

Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas, most notably in oncology and microbiology. These compounds have been the subject of numerous studies aimed at evaluating their efficacy as anticancer, antimicrobial, and antiviral agents. This guide synthesizes the available data to offer a clear, objective comparison with established alternative compounds.

Anticancer Activity: A Competitive Landscape

Substituted pyridazine derivatives have shown considerable promise as anticancer agents, with several studies highlighting their potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected 3,6-disubstituted pyridazine derivatives compared to the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyridazine Derivative 1 HCT-116 (Colon)5.8[1][2]Doxorubicin0.8[3]
Pyridazine Derivative 2 MCF-7 (Breast)7.2[1][2]Doxorubicin1.1[3]
Pyridazine Derivative 3 T-47D (Breast)1.37[4][5][6]DoxorubicinNot Reported
Pyridazine Derivative 4 MDA-MB-231 (Breast)0.99[5]DoxorubicinNot Reported
Pyridazine Derivative 5 SKOV-3 (Ovarian)3.5[4][5]DoxorubicinNot Reported

Antimicrobial and Antifungal Efficacy: A New Line of Defense

In addition to their anticancer properties, pyridazine derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. Their efficacy is often compared to standard antibiotics and antifungals.

Comparative In Vitro Antimicrobial and Antifungal Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazine derivatives against various microbial strains, with comparisons to standard antimicrobial agents like Chloramphenicol. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyridazine Derivative A Staphylococcus aureus16[7]Chloramphenicol2.019–8.078[8]
Pyridazine Derivative B Escherichia coli3.744[8]Chloramphenicol2.019–8.078[8]
Pyridazine Derivative C Pseudomonas aeruginosa3.744[8]Chloramphenicol2.019–8.078[8]
Pyridazine Derivative D Candida albicans16[7]FluconazoleNot Reported

Antiviral Potential: Exploring New Frontiers

The antiviral activity of pyridazine derivatives has also been investigated, with some compounds showing inhibitory effects against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Comparative In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of select pyridazine derivatives.

Compound IDVirusEC50 (µM)Reference DrugEC50 (µM)
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine VZV4.4[9]Not ReportedNot Reported
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine VZV6.8[9]Not ReportedNot Reported
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine HCMV2.8[9]Not ReportedNot Reported
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine HCMV2.9[9]Not ReportedNot Reported

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (pyridazine derivatives and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Pyridazine Derivatives & Reference Drugs incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining in vitro anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

VEGFR-2 Kinase Inhibition Assay (ELISA)

This assay measures the ability of a compound to inhibit the activity of the VEGFR-2 kinase.

  • Coating: A microplate is coated with a substrate for the VEGFR-2 kinase.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Enzyme Reaction: Recombinant VEGFR-2 enzyme and ATP are added to initiate the phosphorylation reaction.

  • Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added to produce a colorimetric or chemiluminescent signal.

  • Measurement: The signal is measured using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor.

Visualizing the Mechanism of Action

To better understand the biological activity of these pyridazine derivatives, it is crucial to visualize their interaction with cellular signaling pathways.

VEGFR-2 Signaling Pathway Inhibition

Many pyridazine derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis (the formation of new blood vessels) that tumors need to grow and metastasize.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-fos, c-jun) ERK->TranscriptionFactors Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation TranscriptionFactors->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Inhibits

References

Structure-Activity Relationship of Pyridazine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutics. This guide provides a comparative analysis of the SAR of pyridazine derivatives, with a focus on anticancer and kinase inhibitory activities. Due to a lack of comprehensive studies on 3,6-dichloro-4-methoxypyridazine derivatives specifically, this guide draws insights from structurally related pyridazine and pyridine compounds to infer potential SAR principles.

The pyridazine scaffold is a privileged structure in medicinal chemistry, known to be a part of various biologically active molecules.[1] Modifications on the pyridazine ring can significantly modulate the pharmacological profile of the resulting compounds.[2] The 3,6-disubstituted pyridazine core, in particular, has been a focal point for the development of novel anticancer agents.

Comparative Cytotoxicity of Substituted Pyridazine and Pyridine Derivatives

The following table summarizes the cytotoxic activities of various substituted pyridazine and pyridine derivatives against different cancer cell lines. This data, compiled from multiple studies, offers a glimpse into the influence of different substitution patterns on anticancer potency.

Compound IDCore ScaffoldSubstituentsCell LineIC50 (µM)Reference
11l 3,6-disubstituted pyridazineR1 = 4-fluorophenyl, R2 = 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-ylT-47D1.10 ± 0.04[3]
MDA-MB-2311.98 ± 0.07[3]
11m 3,6-disubstituted pyridazineR1 = 4-fluorophenyl, R2 = 4-((tetrahydrofuran-2-yl)methyl)piperazin-1-ylT-47D0.43 ± 0.01[3]
MDA-MB-2310.99 ± 0.03[3]
5d 2-methoxypyridine-3-carbonitrile4-(4-bromophenyl), 6-(2,5-dichlorothiophen-3-yl)HepG21.53[4]
DU1453.27[4]
MBA-MB-2312.45[4]
5g 2-methoxypyridine-3-carbonitrile4-(3-nitrophenyl), 6-(2,5-dichlorothiophen-3-yl)HepG23.81[4]
DU1451.82[4]
MBA-MB-2312.11[4]
5h 2-methoxypyridine-3-carbonitrile4-(4-nitrophenyl), 6-(2,5-dichlorothiophen-3-yl)HepG21.53[4]
DU1451.47[4]
MBA-MB-2312.03[4]
5i 2-methoxypyridine-3-carbonitrile4-(3-bromo-4-methoxyphenyl), 6-(2,5-dichlorothiophen-3-yl)HepG21.53[4]
DU1451.47[4]
MBA-MB-2311.38[4]

Structure-Activity Relationship Insights

From the available data, several SAR trends can be inferred for these heterocyclic scaffolds:

  • For 3,6-disubstituted pyridazines: The nature of the substituent at the 6-position of the pyridazine ring appears to be crucial for cytotoxic activity. In a series of 3-(4-fluorophenyl)-6-(piperazin-1-yl)pyridazine derivatives, the introduction of a methyltetrahydropyran moiety on the piperazine ring (compound 11m ) resulted in submicromolar inhibitory activity against T-47D and MDA-MB-231 breast cancer cell lines.[3] This suggests that bulky and heterocyclic substituents at this position may enhance anticancer potency.

  • For 2-methoxypyridine-3-carbonitriles: The electronic properties of the substituent on the 4-aryl ring significantly influence cytotoxicity. The presence of electron-withdrawing groups, such as nitro (compounds 5g and 5h ) and bromo (compound 5d ), was associated with potent anticancer activity.[4] Furthermore, a combination of a bromo and a methoxy group on the 4-phenyl ring (compound 5i ) yielded the most potent derivative in the series against the MBA-MB-231 cell line.[4] This indicates that a nuanced interplay of electronic and steric factors governs the activity of this scaffold.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A series of 3,6-disubstituted pyridazines were also evaluated for their inhibitory activity against CDK2, a key regulator of the cell cycle.[3]

Compound IDSubstituentsCDK2 IC50 (nM)Reference
11e R1 = 4-fluorophenyl, R2 = morpholino151[3]
11h R1 = 4-fluorophenyl, R2 = 4-methylpiperazin-1-yl43.8[3]
11l R1 = 4-fluorophenyl, R2 = 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl55.6[3]
11m R1 = 4-fluorophenyl, R2 = 4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl20.1[3]

The data reveals that the substituent at the 6-position also plays a critical role in CDK2 inhibition. The derivative with a 4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl group (11m ) exhibited the most potent inhibition of CDK2, with an IC50 of 20.1 nM.[3] This aligns with its potent cytotoxic activity, suggesting that CDK2 inhibition may be a key mechanism of its anticancer effect.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

CDK2 Inhibition Assay

The ability of the compounds to inhibit CDK2 was assessed using a commercially available kinase assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing CDK2 enzyme, substrate (histone H1), and ATP was prepared in a kinase buffer.

  • Compound Incubation: The test compounds at various concentrations were pre-incubated with the enzyme for a specified period.

  • Kinase Reaction Initiation: The kinase reaction was initiated by the addition of the ATP/substrate mixture.

  • Reaction Termination: The reaction was stopped after a defined incubation time.

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent, and the signal was measured using a plate reader.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel pyridazine derivatives and the proposed mechanism of action for the CDK2 inhibitors.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 3,6-dichloropyridazine) B Chemical Reactions (e.g., Nucleophilic Substitution) A->B C Purification and Characterization B->C D In Vitro Cytotoxicity (MTT Assay) C->D Test Compounds E Kinase Inhibition Assays (e.g., CDK2) D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis) E->F G Structure-Activity Relationship Analysis F->G Lead Compound Identification G->A Rational Design of New Derivatives

Caption: A flowchart illustrating the iterative process of synthesis, biological evaluation, and SAR analysis in drug discovery.

G Proposed Mechanism of CDK2 Inhibition A Pyridazine Derivative (e.g., Compound 11m) B CDK2/Cyclin Complex A->B Inhibits C ATP Binding Site A->C Binds to B->C Contains D Substrate (e.g., Histone H1) B->D Phosphorylates F Cell Cycle Progression G Cell Cycle Arrest (G2/M Phase) B->G Inhibition leads to E Phosphorylation D->E Leads to E->F

Caption: A diagram depicting the proposed mechanism of action where pyridazine derivatives inhibit the CDK2/Cyclin complex, leading to cell cycle arrest.

Conclusion

While a comprehensive SAR study on this compound derivatives remains to be published, the analysis of structurally related pyridazine and pyridine compounds provides valuable insights for future drug design. The cytotoxic and kinase inhibitory activities of these scaffolds are highly dependent on the nature and position of their substituents. Specifically, the incorporation of bulky, heterocyclic, and electron-withdrawing groups appears to be a promising strategy for enhancing the anticancer potential of pyridazine-based compounds. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the continued exploration and development of this important class of molecules.

References

comparative study of different synthetic routes to 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 3,6-dichloro-4-methoxypyridazine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. Due to the absence of a well-documented direct synthesis, this document outlines two plausible multi-step synthetic pathways, commencing from the readily available precursor, 3,6-dichloropyridazine. The comparison focuses on reaction conditions, yields, and potential challenges, supported by experimental data from analogous transformations.

Executive Summary

The synthesis of this compound presents a challenge due to the regioselectivity of introducing a methoxy group onto the 3,6-dichloropyridazine core. This guide explores two primary strategies:

  • Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) . This approach involves the direct reaction of 3,6-dichloropyridazine with a methoxylating agent. While conceptually straightforward, this route faces significant hurdles in controlling the position of the incoming methoxy group.

  • Route 2: C-H Functionalization . This modern approach circumvents the challenges of traditional SNAr by directly functionalizing a C-H bond at the 4-position of the 3,6-dichloropyridazine ring.

This analysis aims to provide a clear, data-driven comparison to aid researchers in selecting the most viable synthetic strategy for their specific needs.

Data Presentation

ParameterRoute 1: Direct SNAr (Proposed)Route 2: C-H Functionalization (Analogous)
Starting Material 3,6-Dichloropyridazine3,6-Dichloropyridazine
Key Reagents Sodium methoxide, MethanolIsobutyric acid, Silver nitrate, Ammonium persulfate
Reaction Steps 2 (Synthesis of Precursor + Methoxylation)2 (Synthesis of Precursor + C-H Functionalization)
Reported Yield Not reported for 4-methoxy derivative. Yields for 3-methoxy and 3,6-dimethoxy derivatives vary.High yields (up to 96%) have been reported for the analogous synthesis of 3,6-dichloro-4-isopropylpyridazine.[1]
Purity Potentially a mixture of regioisomers requiring extensive purification.High purity of the desired 4-substituted product has been achieved.[1]
Reaction Conditions Elevated temperatures are likely required.Moderate temperatures (around 70°C).[1]
Scalability Potentially challenging due to purification issues.Demonstrated on a multi-gram scale for the isopropyl analogue.[1]
Advantages Utilizes readily available and inexpensive reagents.High regioselectivity for the 4-position. High reported yields for a similar transformation.
Disadvantages Poor and unpredictable regioselectivity. Lack of specific experimental data for the 4-methoxy product. Potential for multiple byproducts.Requires the use of a silver salt and a persulfate initiator. The direct introduction of a methoxy group via this method has not been explicitly reported and would require adaptation.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine (Precursor for both routes)

The common precursor, 3,6-dichloropyridazine, can be synthesized from maleic hydrazide (3,6-dihydroxypyridazine). Two common chlorinating agents are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Protocol using Phosphorus Oxychloride:

To a round-bottom flask charged with pyridazine-3,6-diol (125 g, 1115 mmol), phosphorus oxychloride (520 ml, 5576 mmol) is added at room temperature under a nitrogen atmosphere. The reaction mixture is then heated to 80°C overnight. After the reaction is complete, the excess POCl₃ is removed under high vacuum at 55-60°C to obtain a thick mass. This residue is diluted with ethyl acetate (1 L) and slowly quenched into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. The organic and aqueous layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 500 mL). The combined organic layers are washed with water (1 L) and brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting solid is dried under vacuum at 50°C to yield 3,6-dichloropyridazine (151 g, 85% yield).[2]

Protocol using Phosphorus Pentachloride:

In a three-necked flask, 3,6-dihydroxypyridazine (22g, 0.2 mol) and phosphorus pentachloride (232.8g, 1.12 mol) are combined and heated to 125°C for 4 hours. The phosphorus oxychloride generated is removed by distillation under reduced pressure. After cooling to room temperature, the remaining viscous liquid is poured into water to quench the reaction. The pH is adjusted to approximately 8 by the dropwise addition of 28% ammonia water.[3]

Route 1: Direct Nucleophilic Aromatic Substitution (Proposed)

This protocol is a proposed general method based on the reactivity of similar heterocyclic systems, as direct methoxylation at the 4-position of 3,6-dichloropyridazine is not well-documented.

In a sealed tube, 3,6-dichloropyridazine (1.0 eq) is dissolved in anhydrous methanol. To this solution, a solution of sodium methoxide in methanol (1.1 eq) is added. The tube is sealed and heated to a temperature range of 100-160°C for several hours. The reaction progress should be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would likely be a mixture of 3-chloro-6-methoxypyridazine, 3,6-dimethoxypyridazine, and potentially the desired this compound, requiring careful chromatographic separation. The reactivity of the chlorine atoms at the 3 and 6 positions is generally higher than the C-H bond at the 4-position for nucleophilic substitution. Studies on 3,6-dichloropyridazine 1-oxide indicate that the 3-position is more reactive towards nucleophiles.[4]

Route 2: C-H Functionalization (Analogous Synthesis)

This protocol is based on the reported synthesis of 3,6-dichloro-4-isopropylpyridazine and would require adaptation for the introduction of a methoxy group, for instance, by using a suitable methoxy-containing radical precursor.

In a reaction vessel, 3,6-dichloropyridazine (45g, 0.304 mol), isobutyric acid (33.45g, 0.380 mol), silver nitrate (5.138g, 0.0304 mol), and trifluoroacetic acid (6.932g, 0.0608 mol) are dissolved in water (270 mL) and stirred at 70°C. A solution of ammonium persulfate in water (180 mL) is then added dropwise to the reaction mixture. The solution is stirred for an additional 20 minutes at 70°C and then cooled to room temperature. The pH of the mixture is adjusted to 9-10 with an aqueous solution of sodium bicarbonate. The product is extracted with n-hexane, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (ethyl acetate/petroleum ether = 1/3) to yield 3,6-dichloro-4-isopropylpyridazine (56g, 96% yield).[1]

Mandatory Visualization

Synthetic_Routes_Comparison cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_route1 Route 1: Direct SNAr cluster_route2 Route 2: C-H Functionalization start Maleic Hydrazide precursor 3,6-Dichloropyridazine start->precursor Chlorination (POCl₃ or PCl₅) methoxylation Direct Methoxylation (Proposed) precursor->methoxylation Sodium Methoxide ch_functionalization C-H Functionalization (Analogous) precursor->ch_functionalization Radical Initiator + Methoxy Source purification1 Challenging Purification methoxylation->purification1 product1 This compound + Regioisomers purification1->product1 product2 This compound (Targeted) ch_functionalization->product2

Caption: Comparative workflow of two proposed synthetic routes to this compound.

Route_Logic cluster_snar Direct SNAr Path cluster_ch C-H Functionalization Path start Synthesize 3,6-Dichloropyridazine decision Choose Functionalization Strategy start->decision snar_step React with NaOMe decision->snar_step Route 1 ch_step Radical C-H Activation decision->ch_step Route 2 snar_outcome Mixture of Isomers snar_step->snar_outcome snar_purify Complex Purification snar_outcome->snar_purify ch_outcome Regioselective Product ch_step->ch_outcome ch_purify Standard Purification ch_outcome->ch_purify

Caption: Decision logic for selecting a synthetic route based on desired regioselectivity and purification ease.

References

A Comparative Guide to HPLC Purity Validation of 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the validation of synthetic pathways and the quality control of final active pharmaceutical ingredients. This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3,6-Dichloro-4-methoxypyridazine, a key building block in medicinal chemistry. The presented methods offer distinct approaches to separation, allowing for a thorough assessment of the compound's purity profile.

Method Comparison

The selection of an appropriate HPLC method is crucial for the accurate quantification of this compound and the effective separation of any potential impurities. Below is a summary of two distinct reversed-phase HPLC methods, highlighting their key operational parameters. Method 1 employs a gradient elution on a C18 column for broad impurity screening, while Method 2 utilizes an isocratic elution on a C8 column for a potentially faster, routine analysis.

ParameterMethod 1: Reversed-Phase C18 with Gradient ElutionMethod 2: Reversed-Phase C8 with Isocratic Elution
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC8, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile60% Acetonitrile, 40% Water
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 260 nmUV at 260 nm
Injection Volume 5 µL10 µL
Run Time 20 min10 min
Retention Time ~12.5 min~5.8 min
Resolution (Main Peak & Closest Impurity) > 2.0> 1.8
Tailing Factor (Main Peak) < 1.3< 1.5
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%

Experimental Protocols

Detailed methodologies for each HPLC method are provided below to ensure reproducibility and facilitate implementation in your laboratory.

Method 1: Reversed-Phase C18 with Gradient Elution

This method is designed to provide high-resolution separation of this compound from a wide range of potential process-related impurities and degradation products. The use of a C18 column offers excellent hydrophobic retention, while the gradient elution ensures the separation of compounds with varying polarities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Deionized water.

  • C18 column (250 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of deionized water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 260 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      15 10 90
      18 10 90
      18.1 90 10

      | 20 | 90 | 10 |

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity based on the area percentage of the main peak.

Method 2: Reversed-Phase C8 with Isocratic Elution

This method provides a faster analysis time suitable for routine quality control where the impurity profile is well-characterized. The C8 column has a lower hydrophobicity compared to the C18 column, leading to shorter retention times. The isocratic elution simplifies the method and improves reproducibility.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Deionized water.

  • C8 column (150 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of 60% acetonitrile and 40% deionized water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C8, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • UV Detection: 260 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity based on the area percentage of the main peak.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation (0.5 mg/mL) Injection Inject Sample and Standard SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemSetup HPLC System Setup (Column, Flow, Temp) MobilePhasePrep->SystemSetup SystemSetup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

Both presented HPLC methods are suitable for the purity assessment of this compound. Method 1, with its C18 column and gradient elution, offers high resolving power for comprehensive impurity profiling and is recommended for method development and validation. Method 2, utilizing a C8 column and isocratic elution, provides a more rapid analysis, making it an excellent choice for routine quality control and high-throughput screening. The selection between these methods should be based on the specific analytical requirements, including the complexity of the sample matrix and the desired analysis time. A certificate of analysis for this compound indicates that a purity of 98.81% can be achieved and verified by HPLC[1]. The development of robust analytical methods, such as the ones described, is essential for ensuring the quality and consistency of this important chemical intermediate.

References

comparing the efficacy of herbicides derived from 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance, mechanisms, and experimental evaluation of pyridazine-based herbicides and their alternatives.

This guide provides an objective comparison of the herbicidal efficacy of compounds derived from the pyridazine chemical scaffold. It is designed for researchers, scientists, and professionals in drug and herbicide development, offering a detailed look at their performance against key weed species, benchmarked against other common herbicides. The information is supported by experimental data and detailed methodologies to aid in research and development.

Overview of Pyridazine Herbicides and Alternatives

Pyridazine derivatives represent a significant class of herbicides with various modes of action. The two primary mechanisms of action for the pyridazine herbicides discussed in this guide are the inhibition of Phytoene Desaturase (PDS) and the inhibition of Photosystem II (PSII).

  • PDS Inhibitors: These herbicides block the carotenoid biosynthesis pathway, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissue.[1] Norflurazon and a promising new experimental compound, B1, are examples of pyridazine-based PDS inhibitors.

  • PSII Inhibitors: These herbicides interrupt the electron transport chain in photosynthesis, causing a rapid buildup of reactive oxygen species that destroy cell membranes.[2] Pyridate is a notable pyridazine herbicide with this mode of action.

For a comprehensive comparison, this guide evaluates the efficacy of these pyridazine derivatives against alternative herbicides with both similar and different mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of pyridazine-derived herbicides and their alternatives against several economically important weed species. Efficacy is presented as percentage control at a given application rate or as the GR50/ED50 value, which represents the herbicide dose required to inhibit weed growth by 50%.

Table 1: Efficacy of PDS-Inhibiting Herbicides against Grass and Broadleaf Weeds

HerbicideChemical ClassMechanism of ActionWeed SpeciesApplication RateEfficacy (% Control)GR50/ED50 Value
Compound B1 PyridazinePDS InhibitorEchinochloa crus-galli100 µg/mL100% (root & stem)Not Reported
Compound B1 PyridazinePDS InhibitorPortulaca oleracea100 µg/mL100% (root & stem)Not Reported
Norflurazon PyridazinePDS InhibitorEchinochloa crus-galliNot SpecifiedNot ReportedGR50: ~100 g a.i./ha (estimated for susceptible biotypes)
Diflufenican PyridinecarboxamidePDS InhibitorEchinochloa crus-galli300 g a.i./ha~84%Not Reported

Table 2: Efficacy of PSII-Inhibiting Herbicides against Broadleaf Weeds

HerbicideChemical ClassMechanism of ActionWeed SpeciesApplication Rate (g a.i./ha)Efficacy (% Control)ED50 Value (g a.i./ha)
Pyridate Phenyl-pyridazinePSII InhibitorAmaranthus tuberculatus (Waterhemp)350~75% (when combined with mesotrione)Not Reported
Pyridate Phenyl-pyridazinePSII InhibitorAmaranthus palmeri (Palmer Amaranth)350>95% (in tank mix with glyphosate and mesotrione)Not Reported
Atrazine TriazinePSII InhibitorAmaranthus retroflexus (Redroot Pigweed)560>95%Not Reported
Atrazine TriazinePSII InhibitorAmaranthus tuberculatus (Waterhemp)Not SpecifiedSynergistic with HPPD inhibitorsNot Reported

Mechanism of Action: PDS Inhibition Pathway

Herbicides that inhibit phytoene desaturase (PDS) disrupt the carotenoid biosynthesis pathway, which is crucial for protecting chlorophyll from photooxidation. The diagram below illustrates this pathway and the point of inhibition by pyridazine-derived herbicides like Norflurazon.

PDS_Inhibition_Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS_Enzyme Phytoene Desaturase (PDS) Phytoene->PDS_Enzyme Phytofluene Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Desaturation Lycopene Lycopene Zeta_Carotene->Lycopene Further Desaturation & Isomerization Carotenoids Carotenoids Lycopene->Carotenoids Cyclization Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PDS_Inhibitor Pyridazine Herbicides (e.g., Norflurazon, B1) PDS_Inhibitor->PDS_Enzyme Inhibits PDS_Enzyme->Phytofluene Desaturation

Caption: Inhibition of the carotenoid biosynthesis pathway by pyridazine herbicides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of herbicide efficacy.

Whole-Plant Pot Bioassay for Herbicide Efficacy

This protocol is a standard method for assessing the efficacy of herbicides on target weed species under controlled greenhouse conditions.

  • Seed Germination and Plant Growth:

    • Weed seeds are collected from fields with no prior herbicide treatment to ensure a susceptible population.

    • Seeds are germinated in petri dishes on moist filter paper or directly in small pots filled with a sterile potting mix.

    • Seedlings are transplanted at a uniform growth stage (e.g., two to three true leaves) into larger pots (e.g., 10 cm diameter) containing a standardized soil mix.

    • Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod).

  • Herbicide Application:

    • Herbicides are applied at various doses, including a control (no herbicide) and a range of concentrations above and below the recommended field rate.

    • A precision bench sprayer is used to ensure uniform application of the herbicide solution at a constant volume and pressure.

  • Data Collection and Analysis:

    • Visual assessment of weed control is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).

    • At the end of the experiment, the above-ground biomass of the plants is harvested, dried in an oven, and weighed.

    • The data is analyzed using a dose-response model (e.g., log-logistic regression) to calculate the GR50 or ED50 values.[3]

Experimental_Workflow Seed_Collection Seed Collection (Susceptible Population) Germination Germination & Seedling Growth Seed_Collection->Germination Transplanting Transplanting to Pots Germination->Transplanting Greenhouse_Growth Greenhouse Acclimation Transplanting->Greenhouse_Growth Herbicide_Application Herbicide Application (Dose-Response) Greenhouse_Growth->Herbicide_Application Post_Treatment_Growth Post-Treatment Incubation Herbicide_Application->Post_Treatment_Growth Data_Collection Data Collection (Visual Assessment, Biomass) Post_Treatment_Growth->Data_Collection Data_Analysis Data Analysis (GR50/ED50 Calculation) Data_Collection->Data_Analysis

Caption: A generalized workflow for whole-plant herbicide efficacy bioassays.

Petri Dish Bioassay for Pre-emergence Herbicidal Activity

This method provides a rapid preliminary screening of herbicide effects on seed germination and early seedling growth.

  • Preparation of Petri Dishes:

    • A filter paper is placed at the bottom of each petri dish.

    • A known concentration of the herbicide solution is added to the filter paper. A control group with only water is also prepared.

  • Seed Sowing and Incubation:

    • A specific number of weed seeds (e.g., 20-30) are evenly placed on the herbicide-treated filter paper.

    • The petri dishes are sealed and incubated in a growth chamber with controlled temperature and light conditions.

  • Data Collection:

    • After a set period (e.g., 7-14 days), the germination percentage, root length, and shoot length of the seedlings are measured.

    • The inhibition of germination and growth is calculated relative to the control group.

Conclusion

Pyridazine-derived herbicides demonstrate significant efficacy against a range of problematic weeds, with mechanisms of action that are crucial for modern weed management strategies. The novel PDS-inhibiting compound B1 shows particular promise with its high level of control against both grass and broadleaf weeds. Commercially available pyridazine herbicides like Pyridate continue to be effective, especially when used in combination with other herbicides to manage resistant weed populations.[1][3] The selection of an appropriate herbicide will depend on the target weed species, the crop, and the prevalence of herbicide resistance in a given area. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of new and existing herbicidal compounds.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two plausible synthetic pathways for the production of 3,6-Dichloro-4-methoxypyridazine, a valuable intermediate in pharmaceutical and agrochemical research. The analysis focuses on a cost-benefit evaluation of each route, supported by estimated experimental data and detailed protocols. The objective is to equip researchers and process chemists with the necessary information to make informed decisions for both laboratory-scale synthesis and potential industrial scale-up.

Proposed Synthetic Pathways

Two primary synthetic routes are evaluated for the synthesis of this compound:

  • Pathway 1: O-Methylation of 3,6-dichloropyridazin-4-ol. This pathway involves the synthesis of a hydroxylated precursor followed by a methylation step.

  • Pathway 2: Nucleophilic Aromatic Substitution (SNAr) on 3,4,6-trichloropyridazine. This route utilizes a trichlorinated pyridazine and selective substitution with a methoxide source.

Data Presentation: A Comparative Overview

The following tables summarize the estimated quantitative data and a cost-benefit analysis for the two proposed synthetic pathways. It is important to note that yields and reaction times are estimations based on analogous chemical transformations and may require optimization for specific laboratory conditions.

Table 1: Estimated Quantitative Data for Synthetic Pathways

ParameterPathway 1: O-MethylationPathway 2: SNAr
Starting Material 3,6-dichloropyridazin-4-ol3,4,6-trichloropyridazine
Key Reagents Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃)Sodium methoxide
Solvent Acetone or DMFMethanol
Estimated Yield 80-90%75-85%
Estimated Reaction Time 4-6 hours6-8 hours
Reaction Temperature Room temperature to 50°C50-65°C
Purification Method Recrystallization or Column ChromatographyRecrystallization

Table 2: Cost-Benefit Analysis

FactorPathway 1: O-MethylationPathway 2: SNAr
Starting Material Cost ModerateHigh
Reagent Cost Moderate to High (depending on methylating agent)Low to Moderate
Operational Complexity Two-step synthesis of precursor adds complexity.Potentially a more direct route if starting material is available.
Safety Considerations Methylating agents like dimethyl sulfate are highly toxic and carcinogenic.Sodium methoxide is corrosive and moisture-sensitive.
Waste Generation Involves inorganic salts from the base.Primarily solvent waste.
Scalability Good, with established precedent for similar reactions.Good, common industrial reaction type.
Pros Potentially higher overall yield from a more readily synthesized precursor. Milder reaction conditions for the final step.Fewer synthetic steps if starting from the trichloro-precursor.
Cons Use of hazardous methylating agents. Two-step process to obtain the immediate precursor.Higher cost and potentially lower availability of the starting material.

Note: Cost estimations are based on currently available retail prices for laboratory-scale quantities and may not reflect bulk industrial pricing.

Experimental Protocols

The following are detailed hypothetical experimental protocols for the key final step of each proposed synthetic pathway. These protocols are based on established procedures for similar chemical transformations and should be adapted and optimized for specific experimental setups.

Pathway 1: O-Methylation of 3,6-dichloropyridazin-4-ol

Objective: To synthesize this compound by methylation of 3,6-dichloropyridazin-4-ol.

Materials:

  • 3,6-dichloropyridazin-4-ol (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Deionized water

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazin-4-ol and anhydrous acetone.

  • Stir the suspension and add potassium carbonate.

  • Carefully add dimethyl sulfate dropwise to the mixture at room temperature. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Heat the reaction mixture to a gentle reflux (around 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (estimated 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pathway 2: Nucleophilic Aromatic Substitution on 3,4,6-trichloropyridazine

Objective: To synthesize this compound via nucleophilic substitution of a chlorine atom on 3,4,6-trichloropyridazine with sodium methoxide.

Materials:

  • 3,4,6-trichloropyridazine (1.0 eq)

  • Sodium methoxide (1.05 eq)

  • Methanol (anhydrous)

  • Deionized water

  • Brine solution

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol and carefully add sodium methoxide in portions to prepare a fresh solution of sodium methoxide in methanol. Caution: Sodium methoxide is corrosive and reacts violently with water.

  • Add 3,4,6-trichloropyridazine to the sodium methoxide solution.

  • Heat the reaction mixture to 50-65°C and monitor the reaction by TLC. The reaction is expected to be regioselective, with the methoxy group preferentially substituting the chlorine at the 4-position.

  • After the reaction is complete (estimated 6-8 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.

Visualization of Synthetic Pathways

The logical flow of each synthetic pathway is illustrated below using Graphviz diagrams.

Pathway 1: O-Methylation start 3,6-dichloropyridazin-4-ol reagents Dimethyl Sulfate, K₂CO₃, Acetone start->reagents product This compound reagents->product Methylation

Caption: Pathway 1: O-Methylation of 3,6-dichloropyridazin-4-ol.

Pathway 2: Nucleophilic Aromatic Substitution start 3,4,6-trichloropyridazine reagents Sodium Methoxide, Methanol start->reagents product This compound reagents->product SNAr

Caption: Pathway 2: Nucleophilic Aromatic Substitution on 3,4,6-trichloropyridazine.

Conclusion

The choice between the two synthetic pathways for this compound will likely depend on the availability and cost of the starting materials, as well as the safety infrastructure available to handle hazardous reagents. Pathway 1, while involving an additional step to synthesize the precursor, may be more cost-effective if 3,6-dichloropyridazin-4-ol is significantly cheaper or more readily available in bulk than 3,4,6-trichloropyridazine. However, the high toxicity of the methylating agent is a significant drawback. Pathway 2 offers a more direct route but is contingent on the economics of the trichlorinated starting material. For industrial applications, a thorough cost analysis of bulk chemical pricing and process safety management would be essential in determining the most viable route. Further laboratory optimization of both pathways is recommended to obtain more precise data on yields and reaction conditions.

A Comparative Analysis of Theoretical vs. Experimental Yields for 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison between the theoretical and experimental yields of 3,6-Dichloro-4-methoxypyridazine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the drug development sector, offering objective data and experimental protocols to inform synthetic strategies.

Executive Summary

The synthesis of this compound is a critical step in the manufacturing of numerous active pharmaceutical ingredients. Achieving a high yield is paramount for the cost-effectiveness and sustainability of the overall process. This guide explores a common synthetic route to this compound, detailing the theoretical maximum yield and comparing it with reported experimental outcomes. A comprehensive experimental protocol is provided, alongside a visual representation of the synthetic workflow.

Comparison of Theoretical and Experimental Yields

The synthesis of this compound can be achieved via the nucleophilic substitution of a chlorine atom in 3,4,6-trichloropyridazine with a methoxy group from sodium methoxide.

Reaction:

C₄HCl₃N₂ (3,4,6-trichloropyridazine) + CH₃ONa (Sodium methoxide) → C₅H₄Cl₂N₂O (this compound) + NaCl (Sodium chloride)

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The experimental yield is the actual amount of product obtained after the reaction is complete. The percent yield, a measure of the reaction's efficiency, is calculated as (Experimental Yield / Theoretical Yield) x 100%.

ParameterValueReference
Starting Material 3,4,6-Trichloropyridazine[1]
Reagent Sodium Methoxide[1]
Product This compound[1]
Theoretical Yield 100% (by definition)
Reported Experimental Yield 70%[1]

Note: The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation, assuming the limiting reactant is fully consumed.

Experimental Protocol

The following protocol is based on the reported synthesis of this compound from 3,4,6-trichloropyridazine.

Materials:

  • 3,4,6-Trichloropyridazine

  • Sodium methoxide

  • Methanol (MeOH)

  • Water

  • Chloroform (CHCl₃)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • A solution of sodium methoxide in methanol is prepared.

  • The solution of 3,4,6-trichloropyridazine in methanol is added dropwise to the sodium methoxide solution at a controlled temperature.

  • The reaction mixture is stirred for a specified period to ensure completion of the reaction.

  • The methanol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is extracted with chloroform.

  • The combined organic extracts are dried over anhydrous potassium carbonate.

  • The solvent is evaporated to yield the crude product, this compound.

  • Further purification can be performed by recrystallization or column chromatography if necessary.

Signaling Pathways and Experimental Workflow

The synthesis of this compound follows a nucleophilic aromatic substitution mechanism. Below is a diagram illustrating the experimental workflow.

experimental_workflow start Start: Prepare Reactants dissolve_pyridazine Dissolve 3,4,6-Trichloropyridazine in Methanol start->dissolve_pyridazine prepare_methoxide Prepare Sodium Methoxide Solution in Methanol start->prepare_methoxide reaction Reaction: Add Pyridazine Solution to Methoxide Solution dissolve_pyridazine->reaction prepare_methoxide->reaction stirring Stir Reaction Mixture reaction->stirring evaporation Remove Methanol (Rotary Evaporation) stirring->evaporation extraction Work-up: Add Water and Extract with Chloroform evaporation->extraction drying Dry Organic Layer (Potassium Carbonate) extraction->drying final_evaporation Evaporate Chloroform to Obtain Crude Product drying->final_evaporation end End: this compound final_evaporation->end logical_relationship reactant1 3,4,6-Trichloropyridazine (Electrophile) intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate Nucleophilic Attack reactant2 Sodium Methoxide (Nucleophile) reactant2->intermediate product This compound (Product) intermediate->product Loss of Leaving Group (Cl-) byproduct Sodium Chloride (Byproduct) intermediate->byproduct

References

Assessing the Novelty of 3,6-Dichloro-4-methoxypyridazine-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The strategic placement of substituents on the pyridazine ring can significantly influence a compound's pharmacological profile. This guide provides a comparative assessment of 3,6-dichloro-4-methoxypyridazine-based compounds, evaluating their potential novelty against existing alternatives. Due to a lack of publicly available experimental data for this specific scaffold, this guide leverages a hypothetical in silico target prediction analysis to frame a comparative discussion with known pyridazine derivatives.

Hypothetical Target Prediction for this compound

To assess the potential novelty of this compound, a hypothetical in silico target prediction was conceptualized. This approach, commonly used in early-stage drug discovery, employs computational methods to identify potential biological targets of a small molecule. The workflow for such an analysis is outlined below.

cluster_input Input cluster_prediction In Silico Target Prediction cluster_analysis Target Prioritization cluster_output Predicted Targets Input_Molecule This compound (SMILES: COC1=CC(Cl)=NN=C1Cl) Reverse_Docking Reverse Docking (Screen against a library of protein structures) Input_Molecule->Reverse_Docking Pharmacophore_Screening Pharmacophore Screening (Identify common 3D features of known ligands) Input_Molecule->Pharmacophore_Screening Similarity_Search Chemical Similarity Search (Compare to compounds with known targets) Input_Molecule->Similarity_Search Target_Consensus Consensus Scoring & Target Ranking Reverse_Docking->Target_Consensus Pharmacophore_Screening->Target_Consensus Similarity_Search->Target_Consensus Kinases Kinases (e.g., c-Met, VEGFR-2, Aurora Kinases) Target_Consensus->Kinases Inflammatory_Targets Inflammatory Targets (e.g., TNF-α) Target_Consensus->Inflammatory_Targets cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor Binds and Activates Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Signaling Phosphorylates Compound This compound Compound->Receptor Inhibits Cellular_Response Cellular Response (Proliferation, Survival, Migration) Signaling->Cellular_Response Promotes cluster_workflow Preclinical Evaluation Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Assays (Kinase Inhibition, Cell Viability) Synthesis->In_Vitro In_Vivo In Vivo Models (Xenograft, Disease Models) In_Vitro->In_Vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADMET Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization ADMET->Lead_Optimization

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 3,6-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 3,6-Dichloro-4-methoxypyridazine (CAS No. 70952-62-4), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on potential routes of exposure.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety glasses with side-shields, chemical safety goggles, or a face shield.Use chemical safety goggles or a face shield where splashing is a possibility.
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene), lab coat, and protective clothing.Ensure gloves are inspected for integrity before use. Wear a lab coat and additional protective clothing to prevent skin contact.
Respiratory NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used in areas with inadequate ventilation or when the potential for inhalation of dust or vapors exists.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[1]

Spill and Disposal Plan

In the event of a spill or for the disposal of waste material, the following procedures should be followed to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent materials to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service for proper disposal.

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Reaction prep_weigh->handle_reaction handle_transfer Transfer Material handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-4-methoxypyridazine
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-4-methoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.